RSK2-IN-3
Description
Properties
IUPAC Name |
(E)-2-cyano-N-(1-hydroxy-2-methylpropan-2-yl)-3-[3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5/c1-24(2,13-29)26-23(30)16(12-25)8-14-6-7-18-17(9-14)21(28-27-18)15-10-19(31-3)22(33-5)20(11-15)32-4/h6-11,29H,13H2,1-5H3,(H,26,30)(H,27,28)/b16-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCMYBKAZCDQGX-LZYBPNLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C(=CC1=CC2=C(C=C1)NN=C2C3=CC(=C(C(=C3)OC)OC)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)NC(=O)/C(=C/C1=CC2=C(C=C1)NN=C2C3=CC(=C(C(=C3)OC)OC)OC)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of RSK2-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
RSK2-IN-3, also identified as Compound 26, is a reversible covalent inhibitor of Ribosomal S6 Kinase 2 (RSK2), a serine/threonine kinase that is a critical downstream effector of the Ras-ERK signaling pathway. Dysregulation of RSK2 has been implicated in various pathologies, most notably in cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular effects, target engagement, and impact on key signaling pathways. This document synthesizes available quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated molecular interactions and workflows to support further research and drug development efforts.
Introduction to RSK2 and Its Role in Cellular Signaling
Ribosomal S6 Kinase (RSK) is a family of highly conserved serine/threonine kinases comprising four isoforms in humans: RSK1, RSK2, RSK3, and RSK4. These kinases are key components of the mitogen-activated protein kinase (MAPK) signaling cascade and are directly activated by extracellular signal-regulated kinases 1 and 2 (ERK1/2). RSK proteins possess two distinct kinase domains: an N-terminal kinase domain (NTKD) and a C-terminal kinase domain (CTKD). The CTKD is responsible for autophosphorylation, which in turn activates the NTKD, the domain responsible for phosphorylating downstream substrates.
RSK2, encoded by the RPS6KA3 gene, plays a pivotal role in a multitude of cellular processes, including cell proliferation, survival, growth, and motility.[1] Its activation is initiated by various extracellular stimuli, such as growth factors, that trigger the Ras-ERK pathway.[2] Once activated, RSK2 translocates to the nucleus and phosphorylates a diverse array of substrates, including transcription factors like CREB and c-Fos, and other proteins involved in cell cycle regulation and apoptosis, such as GSK3β and YB-1.[3][4] Given its significant role in promoting cell proliferation and survival, RSK2 has emerged as a promising therapeutic target, particularly in oncology.[5]
This compound: A Reversible Covalent Inhibitor
This compound is characterized as a reversible covalent inhibitor of RSK2.[6] This class of inhibitors offers a unique pharmacological profile, combining the sustained target engagement of covalent inhibitors with the potential for reduced off-target effects and immunogenicity associated with reversible binding.[7] The reversible covalent interaction is typically achieved through the formation of a labile covalent bond with a nucleophilic residue, often a cysteine, within the target protein. For RSK2, a key cysteine residue, Cys436, located in the C-terminal kinase domain, has been identified as a target for other reversible covalent inhibitors.[8][9] While the specific cysteine targeted by this compound is not explicitly detailed in the available literature, it is highly probable that it also interacts with this or a similarly accessible cysteine residue.
Quantitative Data Summary
The potency of this compound has been determined through various biochemical and cellular assays. The available data is summarized in the tables below.
| Inhibitor | Target | Assay Type | Potency (pIC50) | Potency (IC50) | Reference |
| This compound | RSK2 (MSK1 CTKD) | Biochemical Assay | 9.2 | ~0.63 nM | [6] |
| This compound | RSK2 (ERK2-MSK1 cascade) | Cellular Assay | 8.3 | ~5.01 nM | [6] |
Note: pIC50 is the negative logarithm of the IC50 value. The IC50 values in nM are calculated from the provided pIC50 values.
Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by inhibiting the kinase activity of RSK2, thereby preventing the phosphorylation of its downstream substrates. This leads to the modulation of several critical signaling pathways.
The ERK/RSK2/YB-1 Signaling Pathway
Y-box binding protein-1 (YB-1) is a transcription and translation factor that is frequently overexpressed in cancer and is associated with aggressive tumor phenotypes. RSK2 directly phosphorylates YB-1 at serine 102 (Ser102), a modification that is crucial for its nuclear translocation and transcriptional activity. Inhibition of RSK2 by compounds like this compound is expected to block this phosphorylation event, thereby attenuating the oncogenic functions of YB-1.
The RSK2/GSK3β Signaling Pathway
Glycogen synthase kinase 3β (GSK3β) is a constitutively active kinase that plays a role in various cellular processes, including apoptosis and cell cycle regulation. RSK2 can phosphorylate GSK3β at serine 9 (Ser9), which leads to the inhibition of its kinase activity. This inhibitory phosphorylation is a pro-survival signal. By inhibiting RSK2, this compound is expected to prevent the inactivation of GSK3β, thereby potentially promoting apoptosis and reducing cell survival.
References
- 1. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Regulatory Mechanism for RSK2 NH2-Terminal Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
RSK2-IN-3: A Technical Guide to a Reversible Covalent Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
RSK2-IN-3, also identified as Compound 26, is a reversible covalent inhibitor targeting the p90 ribosomal S6 kinase 2 (RSK2). RSK2 is a key downstream component of the Ras-MAPK signaling pathway, playing a critical role in cell proliferation, survival, and motility. Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. This compound represents a significant tool for researchers studying RSK2 signaling and a potential starting point for the development of novel cancer therapeutics. This document provides a comprehensive overview of the biochemical and cellular properties of this compound, including its mechanism of action, inhibitory potency, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound functions as a reversible covalent inhibitor, targeting a cysteine residue within the C-terminal kinase domain (CTKD) of RSK2. This mechanism involves an initial non-covalent binding event, followed by the formation of a reversible covalent bond between the inhibitor and the thiol group of the cysteine residue. This covalent modification disrupts the kinase's ability to bind ATP and phosphorylate its substrates, thereby inhibiting its catalytic activity. The reversibility of this interaction is a key feature, potentially offering advantages in terms of safety and off-target effects compared to irreversible covalent inhibitors.
The primary publication describing this compound also details its activity against the closely related Mitogen- and Stress-Activated Kinase 1 (MSK1), which shares a homologous cysteine in its C-terminal kinase domain[1].
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its interactions with target kinases.
| Compound | Target | Assay Type | pIC50 | Reference |
| This compound | MSK1 CTKD | Biochemical Kinase Assay | 9.2 | [2] |
| This compound | ERK2-MSK1 Cascade | Cellular Assay | 8.3 | [2] |
| This compound | RSK2 CTKD | Biochemical Kinase Assay | Data not available in search results |
Note: Specific biochemical potency data (IC50/Ki) for this compound against RSK2 is not explicitly available in the provided search results. The data presented is for the highly homologous MSK1.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key assays used to characterize this compound.
Biochemical Kinase Assay (ERK2-MSK1 Cascade)
This assay is designed to measure the inhibition of the MSK1 C-terminal kinase domain (CTKD) in a cascade format, which mimics the physiological activation of MSK1.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the MSK1 CTKD.
Materials:
-
Recombinant human ERK2 enzyme
-
Recombinant human MSK1 (CTKD) enzyme
-
ATP
-
Substrate peptide (e.g., CREBtide)
-
This compound (Compound 26)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a multi-well plate, add the assay buffer, ERK2, and MSK1 (CTKD).
-
Add the diluted this compound to the wells and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate or ADP produced, using a suitable detection method.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mass Spectrometry for Covalent Modification
This method is used to confirm the covalent binding of the inhibitor to the target kinase.
Objective: To verify the formation of a covalent adduct between this compound and the MSK1 CTKD.
Materials:
-
Recombinant human MSK1 (CTKD) enzyme
-
This compound (Compound 26)
-
Incubation buffer
-
Mass spectrometer (e.g., LC-MS system)
Procedure:
-
Incubate the MSK1 CTKD with an excess of this compound in the incubation buffer.
-
As a control, incubate the MSK1 CTKD with the vehicle (e.g., DMSO) under the same conditions.
-
After incubation, desalt the protein-inhibitor mixture to remove unbound inhibitor and non-volatile salts.
-
Analyze the intact mass of the protein using mass spectrometry.
-
Compare the mass of the protein incubated with this compound to the mass of the control protein. An increase in mass corresponding to the molecular weight of this compound confirms the formation of a covalent adduct.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the complex biological context and experimental design.
RSK2 Signaling Pathway
Caption: The Ras-MAPK-RSK2 signaling cascade.
Covalent Inhibitor Characterization Workflow
References
The Role of RSK2 (RPS6KA3) in Cell Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribosomal S6 Kinase 2 (RSK2), encoded by the RPS6KA3 gene, is a critical serine/threonine kinase that functions as a key downstream effector of the Ras-MAPK signaling cascade.[1][2] This pathway is fundamental in regulating a multitude of cellular processes, and RSK2 plays a pivotal role in orchestrating cell growth, proliferation, survival, and differentiation.[3][4] Dysregulation of RSK2 activity is frequently implicated in the pathogenesis of various human cancers, including those of the skin, breast, lung, and bone, making it an attractive target for therapeutic intervention.[1][5][6] This technical guide provides an in-depth overview of RSK2's function in cell growth, detailing its signaling pathways, downstream targets, and the experimental methodologies used to elucidate its role.
The RSK2 Signaling Pathway
RSK2 is primarily activated by extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are central components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] This pathway is initiated by a wide array of extracellular stimuli, including growth factors, cytokines, and hormones, which bind to their respective receptor tyrosine kinases (RTKs) on the cell surface.[7] This binding event triggers a phosphorylation cascade, leading to the activation of Ras, Raf, and MEK, which in turn phosphorylates and activates ERK. Activated ERK then directly phosphorylates and activates RSK2, enabling it to modulate the function of numerous downstream substrates in both the cytoplasm and the nucleus.[1][7]
Downstream Targets of RSK2 in Cell Growth Regulation
Upon activation, RSK2 phosphorylates a diverse array of substrates that are integral to the regulation of cell growth and proliferation. These targets are located in both the cytoplasm and the nucleus, allowing RSK2 to exert broad control over cellular processes.
Nuclear Targets
A significant portion of activated RSK2 translocates to the nucleus, where it modulates the activity of transcription factors and chromatin-modifying enzymes to regulate gene expression programs essential for cell growth.
-
CREB (cAMP response element-binding protein): RSK2-mediated phosphorylation of CREB at Ser133 is a crucial step in the activation of genes involved in cell proliferation and survival.[8]
-
c-Fos: RSK2 phosphorylates c-Fos, a component of the AP-1 transcription factor, leading to its stabilization and enhanced transcriptional activity.[4][9] This is particularly important in c-Fos-dependent osteosarcoma development.[10]
-
Histone H3: Phosphorylation of histone H3 at Ser10 by RSK2 is associated with chromatin remodeling and the transcriptional activation of immediate-early genes, promoting cell cycle progression.[3]
-
FOXO1 (Forkhead box protein O1): In melanoma, RSK2 phosphorylates FOXO1, leading to its degradation.[11][12] This relieves FOXO1-mediated transcriptional repression of cyclin D1, a key regulator of the G1/S phase transition in the cell cycle.[11][12][13]
Cytoplasmic Targets
In the cytoplasm, RSK2 targets proteins involved in apoptosis, cell cycle control, and translation.
-
BAD (Bcl-2-associated death promoter) and DAPK1 (Death-associated protein kinase 1): RSK2 phosphorylates and inactivates these pro-apoptotic proteins, thereby promoting cell survival.[8]
-
p27Kip1: RSK2 can phosphorylate the cyclin-dependent kinase inhibitor p27Kip1, promoting its cytoplasmic localization and preventing its inhibition of cell cycle progression.[4]
-
TSC2 (Tuberous sclerosis complex 2): By phosphorylating and inhibiting TSC2, a negative regulator of mTOR signaling, RSK2 can indirectly activate the mTOR pathway, which is a central regulator of cell growth and proliferation.
Quantitative Data on RSK2 in Cell Growth
The following tables summarize key quantitative findings from various studies on the role of RSK2 in cell growth and its potential as a therapeutic target.
Table 1: RSK2 Expression and Activity in Cancer
| Parameter | Cancer Type | Observation | Reference |
| RSK2 Protein Level | Human Skin Cancer | ~300% increase in cancer tissues compared to matched normal tissues. | [8] |
| Phospho-RSK2 (T577) Level | Human Skin Cancer | Significantly higher in cancer tissues versus normal tissues. | [14] |
| RSK2 mRNA Expression | Melanoma | Overexpressed in melanoma tissues compared to normal skin. | [15] |
| RSK2 Expression | Osteosarcoma | Significantly higher in osteosarcoma specimens compared to normal tissues. | [5] |
Table 2: Effects of RSK2 Modulation on Cell Proliferation
| Cell Line | Modulation | Effect on Proliferation | Reference |
| Melanoma A375 cells | RSK2 knockdown | Decreased cell viability and EdU incorporation. | [12] |
| Osteosarcoma cells (MG-63, U2-OS, 143B) | RSK2 shRNA | Weaker cell proliferation and migration. | [5] |
| JB6 Cl41 cells | RSK2 overexpression | Increased cell proliferation. | [3] |
Table 3: IC50 Values of RSK2 Inhibitors
| Inhibitor | Assay Type | IC50 Value | Reference |
| SL0101 | In vitro kinase assay (RSK2) | 90 nM (at 100 µM ATP) | [16] |
| SL0101 | In vitro kinase assay (RSK2) | ~8 µM | [17] |
| SL0101 | ELISA-based assay (RSK2) | 0.4 µM (2-hour pre-incubation) | [18] |
| Kaempferol | In vitro kinase assay (RSK2) | ~15 µM (at 10 µM ATP) | [16] |
| Afzelin (Kaempferol 3-O-rhamnoside) | In vitro kinase assay (RSK2) | 4.37 µM | [19] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the function of RSK2 in cell growth.
In Vitro Kinase Assay
This assay measures the ability of RSK2 to phosphorylate a substrate peptide in a test tube.
Materials:
-
Recombinant active RSK2 enzyme
-
Kinase substrate (e.g., GST-S6 peptide)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP (unlabeled and [γ-³²P]ATP)
-
SDS-PAGE sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Protocol:
-
Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a typical 25 µL reaction, combine:
-
5 µL of 5x kinase assay buffer
-
1 µL of recombinant active RSK2 (e.g., 100 ng)
-
2 µg of substrate (e.g., GST-S6)
-
If testing an inhibitor, add the desired concentration of the compound.
-
Adjust the volume with sterile deionized water.
-
-
Initiate the reaction by adding 5 µL of ATP solution (containing unlabeled ATP and 10 µCi of [γ-³²P]ATP).
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding 6 µL of 6x SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the phosphorylated substrate.
-
Quantify the band intensity to determine kinase activity.
Western Blotting for Phospho-RSK2
This technique is used to detect the phosphorylated (active) form of RSK2 in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody (anti-phospho-RSK2, e.g., Ser227 or Thr577)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Lyse cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Normalize protein concentrations and prepare samples by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-RSK2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To control for protein loading, the membrane can be stripped and re-probed with an antibody against total RSK2 or a housekeeping protein like β-actin.
Cell Proliferation Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells, which is an indicator of cell proliferation.
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Treat the cells with the experimental compound (e.g., RSK2 inhibitor) or perform gene knockdown (e.g., using siRNA). Include appropriate controls.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control group.
Conclusion
RSK2 is a central kinase in the MAPK signaling pathway that plays a multifaceted role in promoting cell growth and proliferation. Its dysregulation is a hallmark of many cancers, making it a compelling target for the development of novel anti-cancer therapies. A thorough understanding of its signaling network, downstream targets, and the experimental tools used to study its function is essential for researchers and drug development professionals working to exploit this promising therapeutic avenue. The methodologies and data presented in this guide provide a solid foundation for further investigation into the intricate role of RSK2 in cellular physiology and disease.
References
- 1. Targeting RSK2 in Cancer Therapy: A Review of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RSK2 and its binding partners in cell proliferation, transformation and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ribosomal S6 Kinase 2 Is a Key Regulator in Tumor Promoter–Induced Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Association Between RSK2 and Clinical Indexes of Primary Breast Cancer: A Meta-Analysis Based on mRNA Microarray Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Regulatory Mechanism for RSK2 NH2-Terminal Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer [frontiersin.org]
- 10. Essential role of RSK2 in c-Fos–dependent osteosarcoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RSK2 promotes melanoma cell proliferation and vemurafenib resistance via upregulating cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RSK2 promotes melanoma cell proliferation and vemurafenib resistance via upregulating cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. RSK2 as a key regulator in human skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | RSK2 promotes melanoma cell proliferation and vemurafenib resistance via upregulating cyclin D1 [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Insights into the inhibition of the p90 ribosomal S6 kinase (RSK) by the flavonol glycoside SL010 from the 1.5 Å crystal structure of the N-terminal domain of RSK2 with bound inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibitory Effect of RSK2-IN-3 on Downstream Transcription Factors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribosomal S6 Kinase 2 (RSK2), a key downstream effector of the Ras-ERK signaling pathway, plays a pivotal role in cell proliferation, survival, and differentiation through the phosphorylation of various substrates, including a number of transcription factors. Dysregulation of the RSK2 signaling cascade has been implicated in various cancers, making it an attractive target for therapeutic intervention. RSK2-IN-3 is a reversible, covalent inhibitor of RSK2. This technical guide provides a comprehensive overview of the effects of this compound on downstream transcription factors, summarizing available data, outlining detailed experimental protocols, and visualizing the associated signaling pathways.
Introduction to RSK2 and its Role in Transcriptional Regulation
RSK2 is a serine/threonine-protein kinase that is activated downstream of the ERK1/2 MAP kinase cascade. Upon activation, RSK2 translocates to the nucleus and phosphorylates a suite of transcription factors, thereby modulating their activity and influencing gene expression programs that govern critical cellular processes. Key transcription factors known to be downstream targets of RSK2 include:
-
CREB (cAMP response element-binding protein): Phosphorylation of CREB by RSK2 at Ser133 is a crucial step in the activation of genes containing cAMP response elements (CREs), such as the immediate early gene c-fos.[1][2]
-
c-Fos: RSK2 can directly phosphorylate c-Fos, a component of the AP-1 transcription factor complex, leading to its stabilization and enhanced transcriptional activity.[3]
-
ATF1 (Activating Transcription Factor 1): As a member of the CREB/ATF family, ATF1 is also a substrate for RSK2, and its phosphorylation is linked to increased transcriptional activation.
-
ETV1/ER81 (ETS Variant 1): RSK2-mediated phosphorylation of ETV1 is thought to enhance its transcriptional activity, promoting cell growth and proliferation.
-
NR4A1/NUR77 (Nuclear Receptor Subfamily 4 Group A Member 1): RSK2 can phosphorylate and activate NR4A1, a nuclear receptor involved in cell proliferation and apoptosis.
-
NFAT3 (Nuclear Factor of Activated T-cells 3): RSK2 has been shown to phosphorylate NFAT3, influencing its nuclear localization and transcriptional activity, particularly in muscle cell differentiation.[4]
This compound: A Reversible Covalent Inhibitor of RSK2
This compound is a chemical probe that acts as a reversible covalent inhibitor of RSK2.[1][5][6] Its mechanism of action involves the formation of a covalent bond with a non-catalytic cysteine residue within the kinase domain, leading to a reversible inhibition of its enzymatic activity. This targeted inhibition allows for the specific investigation of RSK2's role in cellular signaling pathways.
Effect of this compound on Downstream Transcription Factors: Quantitative Data
Currently, publicly available literature lacks specific quantitative data (e.g., IC50 values, dose-response curves) detailing the direct effects of this compound on the phosphorylation and activity of its downstream transcription factors. The following table summarizes the expected effects based on the known function of RSK2 and the inhibitory action of this compound. Further experimental validation is required to populate this table with specific values for this compound.
| Transcription Factor | Expected Effect of this compound | Parameter to Measure |
| CREB | Decrease in phosphorylation at Ser133 | IC50 for inhibition of p-CREB (Ser133) |
| c-Fos | Decrease in protein expression and stability | Fold change in c-Fos protein levels |
| Decrease in c-Fos transcriptional activity | IC50 for inhibition of c-Fos reporter gene | |
| ATF1 | Decrease in phosphorylation | IC50 for inhibition of p-ATF1 |
| ETV1/ER81 | Decrease in transcriptional activity | Fold change in ETV1/ER81 target gene expression |
| NR4A1/NUR77 | Decrease in transcriptional activity | IC50 for inhibition of NR4A1/NUR77 reporter gene |
| NFAT3 | Decrease in nuclear translocation and activity | Percentage inhibition of nuclear NFAT3 |
Signaling Pathway Visualization
The following diagrams illustrate the RSK2 signaling pathway and the proposed point of intervention for this compound, as well as a typical experimental workflow for assessing its effects.
RSK2 Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Assessing this compound Effects.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on downstream transcription factors. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Western Blot Analysis of CREB Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of CREB at Ser133 in response to a stimulus.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
This compound
-
Stimulant (e.g., Epidermal Growth Factor - EGF, Phorbol 12-myristate 13-acetate - PMA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-CREB (Ser133), Rabbit anti-total CREB, Mouse anti-GAPDH (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve cells for 12-24 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate cells with the appropriate agonist (e.g., 100 ng/mL EGF for 15 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for total protein levels, the membrane can be stripped and re-probed with antibodies for total CREB and a loading control like GAPDH.
-
In Vitro Kinase Assay
Objective: To directly assess the inhibitory effect of this compound on the kinase activity of RSK2 towards a specific substrate.
Materials:
-
Recombinant active RSK2 enzyme
-
Recombinant substrate protein (e.g., GST-CREB)
-
This compound
-
Kinase reaction buffer
-
ATP (including [γ-³²P]ATP for radioactive detection or cold ATP for non-radioactive methods)
-
SDS-PAGE gels
-
Autoradiography film or phosphorimager (for radioactive assay)
-
Phospho-specific antibody for the substrate (for non-radioactive assay)
Protocol:
-
Kinase Reaction Setup:
-
In a microcentrifuge tube, combine the kinase reaction buffer, recombinant active RSK2, and the substrate protein.
-
Add varying concentrations of this compound (or vehicle control).
-
Pre-incubate for 10-15 minutes at 30°C.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using radioactive detection).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
Detection of Phosphorylation:
-
Radioactive Method:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film or a phosphorimager screen.
-
Quantify the band intensity corresponding to the phosphorylated substrate.
-
-
Non-Radioactive Method:
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using a phospho-specific antibody for the substrate.
-
-
c-Fos Promoter Luciferase Reporter Assay
Objective: To measure the effect of this compound on the transcriptional activity of c-Fos.
Materials:
-
Cell line of interest
-
c-Fos promoter-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Stimulant (e.g., PMA)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Transfection:
-
Co-transfect cells with the c-Fos promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Allow cells to recover for 24 hours.
-
-
Treatment and Stimulation:
-
Pre-treat the transfected cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 100 nM PMA for 6 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Wash cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in c-Fos promoter activity relative to the vehicle-treated control.
-
Conclusion
This compound represents a valuable tool for dissecting the intricate roles of RSK2 in cellular signaling and transcriptional regulation. While the direct quantitative impact of this specific inhibitor on various downstream transcription factors requires further detailed investigation, the methodologies and pathway information provided in this guide offer a robust framework for researchers to design and execute experiments aimed at elucidating these effects. The continued study of RSK2 inhibitors like this compound holds significant promise for the development of novel therapeutic strategies targeting diseases driven by aberrant Ras-ERK-RSK2 signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identifying requirements for RSK2 specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. tebubio.com [tebubio.com]
- 6. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: The Binding of RSK2-IN-3 to the RSK2 Kinase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RSK2 (Ribosomal S6 Kinase 2) is a critical downstream effector of the Ras-MAPK signaling pathway, playing a pivotal role in cell proliferation, survival, and differentiation. Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the binding characteristics of RSK2-IN-3, a potent inhibitor of RSK2. Contrary to initial assumptions that kinase inhibitors typically target the N-terminal kinase domain (NTD), this guide will demonstrate that this compound acts as a reversible covalent inhibitor of the C-terminal kinase domain (CTKD) of RSK2. This document details the quantitative binding data, the specific binding site, and the experimental methodologies used to characterize this interaction, providing a crucial resource for researchers developing novel RSK2-targeted therapies.
This compound: A Reversible Covalent Inhibitor of the RSK2 C-Terminal Kinase Domain
This compound, also identified as compound 26 in the scientific literature, has been characterized as a reversible covalent inhibitor of the RPS6KA3 (RSK2) kinase[1][2][3]. While many kinase inhibitors target the ATP-binding pocket of the N-terminal kinase domain (NTD), which is responsible for phosphorylating downstream substrates, studies have confirmed that the inhibitory activity of this compound is mediated through its interaction with the C-terminal kinase domain (CTKD)[3]. The CTKD's primary function is the autophosphorylation of RSK2, a necessary step for the subsequent activation of the NTD[4].
The covalent nature of this compound's binding is a key feature. However, mass spectrometry analysis of a complex between the closely related MSK1 and this compound (compound 26) suggests the formation of multiple covalent adducts, indicating a potential lack of specificity in its covalent interactions[3].
Quantitative Binding Data
Precise IC50 values for the direct inhibition of the isolated RSK2 NTD by this compound are not available in the public domain. However, quantitative data for the closely related Mitogen- and Stress-activated Kinase 1 (MSK1), which shares a high degree of homology with RSK2, provides valuable insight into its potency.
| Target Enzyme/System | pIC50 | Approximate IC50 (nM) | Reference |
| MSK1 CTKD | 9.2 | 0.63 | [1] |
| ERK2-MSK1 Cascade | 8.3 | 5.01 | [1] |
Note: The pIC50 values were converted to IC50 using the formula IC50 = 10^(-pIC50) M and then converted to nM.
These values indicate that this compound is a highly potent inhibitor of the MSK1 CTKD and the upstream signaling cascade. Given the significant homology between MSK1 and RSK2, it is reasonable to infer a similar high potency against the RSK2 CTKD.
For comparison, other well-characterized inhibitors of the RSK2 NTD are presented below:
| Inhibitor | Target Domain | IC50 (nM) | Reference |
| SL0101 | NTD | 89 | [2] |
| BI-D1870 | NTD | 24 | [5] |
The this compound Binding Site on the C-Terminal Kinase Domain
The crystal structure of the RSK2 CTKD in complex with a related inhibitor (compound 25, which also covalently targets Cys436) provides a model for the binding of this compound[3]. The binding of this compound to the MSK1 CTKD, which is structurally similar to the RSK2 CTKD, has been elucidated through X-ray crystallography[3].
Key interactions for a similar reversible covalent inhibitor (compound 25) with the RSK2 CTKD involve the formation of a covalent bond with Cysteine 436 (Cys436) [3]. It is highly probable that this compound targets the same residue in the RSK2 CTKD.
The crystal structure of RSK2 in complex with this compound (referred to as compound 26) is available in the Protein Data Bank under the accession code 4JG8 [3]. This structure reveals that the polar interactions of the inhibitor with the carbonyl group of Glutamate 494 and the backbone nitrogen of Methionine 496 are conserved between RSK2 and MSK1[3].
Signaling Pathways Modulated by RSK2 Inhibition
RSK2 is a key component of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer[6][7]. The canonical activation of RSK2 is initiated by ERK1/2, which phosphorylates and activates the CTKD. The activated CTKD then autophosphorylates a serine residue in the linker region, creating a docking site for PDK1, which in turn phosphorylates and activates the NTD. The fully active NTD then phosphorylates a multitude of downstream substrates involved in cell proliferation, survival, and motility[4][8].
By inhibiting the CTKD, this compound prevents the initial activation step of RSK2, thereby blocking the entire downstream signaling cascade.
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant active RSK2 enzyme
-
RSK2 peptide substrate (e.g., KRRRLSSLRA)
-
ATP
-
This compound (or other inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)
-
384-well plates
Protocol:
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µl of inhibitor (this compound) at various concentrations (or 5% DMSO for control).
-
2 µl of diluted active RSK2 enzyme.
-
2 µl of a mixture of the RSK peptide substrate and ATP.
-
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
ADP-Glo™ Reagent: Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Luminescence Measurement: Record the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.[9]
Mass Spectrometry for Covalent Adduct Analysis
Mass spectrometry is a critical tool to confirm the covalent binding of an inhibitor to its target protein and to identify the specific amino acid residue that is modified.
General Protocol Outline:
-
Incubation: Incubate purified RSK2 protein (or the specific kinase domain) with a molar excess of this compound for a defined period to allow for covalent bond formation. A control sample with DMSO is run in parallel.
-
Protein Digestion: The protein-inhibitor complex is denatured, reduced, alkylated, and then digested into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS data is searched against the known protein sequence of RSK2. Peptides that have been modified by the inhibitor will show a mass shift corresponding to the molecular weight of the inhibitor. The fragmentation pattern in the MS/MS spectrum will pinpoint the exact amino acid residue that has been modified.
Conclusion
This compound is a potent, reversible covalent inhibitor that uniquely targets the C-terminal kinase domain of RSK2. This mechanism of action, distinct from many other kinase inhibitors that target the N-terminal kinase domain, offers a novel strategy for modulating the activity of the MAPK/ERK signaling pathway. The quantitative data, binding site information, and experimental protocols detailed in this guide provide a solid foundation for further research and development of RSK2-targeted therapies. The provided crystal structure of the RSK2-inhibitor complex will be instrumental in the structure-based design of next-generation inhibitors with improved potency and specificity.
References
- 1. drughunter.com [drughunter.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. collaborativedrug.com [collaborativedrug.com]
- 6. 2d-molecular-visualization.streamlit.app [2d-molecular-visualization.streamlit.app]
- 7. jocpr.com [jocpr.com]
- 8. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Discovery Apps [drugdiscovery.app]
RSK2 Inhibition in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ribosomal S6 Kinase 2 (RSK2), a key downstream effector of the Ras-MEK-ERK signaling pathway, has emerged as a critical regulator of cancer cell proliferation, survival, and transformation. Its multifaceted role in phosphorylating a diverse array of substrates involved in cell cycle progression and gene expression makes it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the role of RSK2 in cancer, with a focus on the mechanism of its inhibition and the methodologies used to assess the efficacy of inhibitory compounds. While specific data on the inhibitor RSK2-IN-3 is limited, this document consolidates available knowledge on well-characterized RSK2 inhibitors to provide a comprehensive resource for researchers in the field.
The Role of RSK2 in Cancer Cell Proliferation
RSK2 is a serine/threonine kinase that is activated downstream of the mitogen-activated protein kinase (MAPK) cascade.[1][2] Upon activation by ERK1/2, RSK2 translocates to the nucleus and cytoplasm, where it phosphorylates a multitude of substrates, thereby regulating various cellular processes.[3][4] Dysregulation of RSK2 activity is frequently observed in a variety of cancers, including those of the breast, skin, and lung, where it contributes to enhanced cell proliferation and survival.[2][5][6]
Key downstream targets of RSK2 implicated in cancer cell proliferation include:
-
CREB (cAMP response element-binding protein): Phosphorylation by RSK2 enhances CREB's transcriptional activity, leading to the expression of genes involved in cell survival and proliferation.[7]
-
c-Fos: RSK2 can phosphorylate and stabilize the c-Fos oncoprotein, a component of the AP-1 transcription factor, which regulates genes involved in cell growth and proliferation.[8]
-
Histone H3: RSK2-mediated phosphorylation of histone H3 at serine 10 is associated with chromatin remodeling and transcriptional activation of immediate-early genes, promoting cell cycle progression.[8]
-
YB-1 (Y-box binding protein 1): Phosphorylation of YB-1 by RSK2 is linked to increased translation of growth-promoting mRNAs and is associated with tumorigenesis.[4][9]
-
GSK3β (Glycogen synthase kinase 3 beta): RSK2 can phosphorylate and inactivate GSK3β, a kinase that often acts as a tumor suppressor.[9]
RSK2 Inhibitors in Cancer Research
The development of small molecule inhibitors targeting RSK2 is an active area of research. These inhibitors primarily target the N-terminal kinase domain (NTKD) of RSK2, which is responsible for substrate phosphorylation.[2] While information on This compound (also known as Compound 26), a reversible covalent inhibitor of RSK2, is currently limited, other inhibitors have been more extensively studied.[10]
SL0101 and its analogues are well-characterized allosteric inhibitors of the RSK NTKD.[11] Natural compounds like Kaempferol have also been shown to specifically inhibit RSK2 activity.[7][12] These inhibitors serve as valuable tools to probe the function of RSK2 in cancer and as potential starting points for drug development.
Quantitative Data on RSK2 Inhibitors
The following table summarizes key quantitative data for notable RSK2 inhibitors. This data is essential for comparing the potency and cellular effects of different compounds.
| Compound | Assay Type | Target | Cell Line | IC50 Value | Reference |
| Analogue 16 (SL0101 analogue) | In vitro kinase assay | RSK2 | - | 0.252 µM | [1] |
| Cell proliferation assay | - | MCF-7 | 34.1 µM | [1] | |
| Analogue 25 (SL0101 analogue) | In vitro kinase assay | RSK2 | - | 0.488 µM | [1] |
| Kaempferol | In vitro kinase assay | RSK2 | - | ~7 µM | [7] |
| Cell proliferation assay | - | A431, SK-MEL-5, SK-MEL-28, HCT-116 | Dose-dependent inhibition | [7] | |
| Eriodictyol | Cell proliferation & transformation | RSK2-mediated ATF1 phosphorylation | - | ~15–20 µM | [12] |
Signaling Pathways and Experimental Workflows
Understanding the signaling context of RSK2 and the workflows for evaluating its inhibitors is crucial for research and development.
RSK2 Signaling Pathway
The following diagram illustrates the canonical MAPK/ERK/RSK2 signaling pathway and its downstream effects on cancer cell proliferation.
Caption: The MAPK/ERK/RSK2 signaling cascade.
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel RSK2 inhibitor.
Caption: Preclinical evaluation workflow for RSK2 inhibitors.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize RSK2 inhibitors.
In Vitro RSK2 Kinase Assay
This assay measures the direct inhibitory effect of a compound on RSK2 enzymatic activity.
Materials:
-
Active recombinant RSK2 protein
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[13]
-
Substrate peptide (e.g., KRRRLSSLRA)[13]
-
[γ-³²P]ATP
-
Test compound (e.g., this compound) dissolved in DMSO
-
Phosphocellulose P81 paper
-
1% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, the substrate peptide, and the active RSK2 enzyme.
-
Add the test compound at various concentrations (or DMSO as a vehicle control).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).[13]
-
Stop the reaction by spotting a portion of the mixture onto phosphocellulose P81 paper.
-
Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.[13]
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration relative to the vehicle control and determine the IC50 value.
Cell Viability/Proliferation Assay (MTT Assay)
This assay assesses the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A431)
-
Complete cell culture medium
-
96-well plates
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.[14]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 for cell proliferation inhibition.
Western Blot Analysis
Western blotting is used to detect the levels of total and phosphorylated proteins, providing insights into the inhibitor's effect on the RSK2 signaling pathway.
Materials:
-
Cancer cells treated with the test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RSK2, anti-phospho-RSK2 (Ser227), anti-CREB, anti-phospho-CREB (Ser133), anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression and phosphorylation levels.[8]
Conclusion
RSK2 represents a promising therapeutic target in oncology due to its central role in promoting cancer cell proliferation and survival. While the specific inhibitor this compound requires further characterization, the methodologies and data presented in this guide for other RSK2 inhibitors provide a solid framework for advancing research in this area. A thorough understanding of the RSK2 signaling pathway and the application of robust experimental protocols are paramount for the successful development of novel and effective cancer therapies targeting this kinase.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Targeting RSK2 in Cancer Therapy: A Review of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RSK2 and its binding partners in cell proliferation, transformation and cancer development [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | A Rising Cancer Prevention Target of RSK2 in Human Skin Cancer [frontiersin.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. A Regulatory Mechanism for RSK2 NH2-Terminal Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribosomal S6 Kinase 2 Is a Key Regulator in Tumor Promoter–Induced Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. A Rising Cancer Prevention Target of RSK2 in Human Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Dichotomous Role of RSK2 in Apoptotic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribosomal S6 Kinase 2 (RSK2), a serine/threonine kinase encoded by the RPS6KA3 gene, is a critical downstream effector of the Ras/MAPK signaling cascade.[1][2] While extensively studied for its role in cell proliferation, differentiation, and transformation, its function in apoptosis is multifaceted and context-dependent.[3][4][5] RSK2 can exert potent anti-apoptotic effects by phosphorylating and inactivating key pro-apoptotic proteins, thereby promoting cell survival. Conversely, inhibition of RSK2 has been shown to sensitize cancer cells to apoptotic stimuli, highlighting its potential as a therapeutic target in oncology. This technical guide provides an in-depth exploration of the molecular mechanisms governing RSK2's function in apoptosis, detailed experimental protocols for its study, and a quantitative summary of its impact on cell fate.
Introduction: RSK2 in the Cellular Signaling Nexus
The p90 ribosomal S6 kinases (RSK) are a family of four highly conserved isoforms (RSK1-4) that act as key mediators of extracellular signal-regulated kinase (ERK) signal transduction.[6] RSK2 is activated through a series of phosphorylation events initiated by upstream kinases, primarily ERK1/2, in response to various stimuli like growth factors and peptide hormones.[1][3] Once activated, RSK2 translocates from the cytoplasm to the nucleus, where it phosphorylates a wide array of substrates, including transcription factors and other signaling molecules.[3][4] This broad substrate specificity allows RSK2 to regulate a diverse range of cellular processes.[3] Its role in apoptosis is particularly complex, involving the direct and indirect regulation of core components of the cell death machinery. Evidence suggests RSK2 primarily functions as a pro-survival kinase, inhibiting apoptosis through multiple parallel pathways.[1][3][7]
The Anti-Apoptotic Machinery of RSK2
RSK2 promotes cell survival by directly inhibiting pro-apoptotic proteins and activating pro-survival transcription factors. Its primary anti-apoptotic functions are mediated through the phosphorylation of key targets within the intrinsic and extrinsic apoptosis pathways.
Inactivation of Pro-Apoptotic Bcl-2 Family Proteins
A major mechanism of RSK2-mediated cell survival is the phosphorylation and inactivation of the pro-apoptotic protein BAD (Bcl-2-associated death promoter).[3][7] In its unphosphorylated state, BAD heterodimerizes with anti-apoptotic proteins like Bcl-2 and Bcl-xL, neutralizing their protective function and allowing apoptosis to proceed. RSK2 has been shown to phosphorylate BAD, which prevents it from interacting with its anti-apoptotic partners, thereby suppressing apoptosis.[2][7][8] This establishes a direct link between the Ras/MAPK/RSK2 survival pathway and the core mitochondrial apoptosis machinery.[9]
Regulation of Caspase-8 Stability and Activity
Caspase-8 is a critical initiator caspase in the death receptor-mediated (extrinsic) apoptosis pathway. RSK2 can directly interact with and phosphorylate Caspase-8 at Threonine-263 (Thr-263).[10][11] This phosphorylation event does not directly inhibit the enzymatic activity of Caspase-8 but instead marks it for ubiquitination and subsequent degradation by the proteasome.[10][11] By promoting the degradation of this key initiator caspase, RSK2 effectively dampens the apoptotic signal originating from death receptors like Fas, thereby blocking Fas-induced apoptosis.[10][11]
Suppression of the ASK1-p38/JNK Pathway
Apoptosis signal-regulating kinase 1 (ASK1) is a MAP kinase kinase kinase (MAP3K) that activates the JNK and p38 MAPK pathways in response to cellular stress, leading to apoptosis. RSK2 can phosphorylate ASK1 at multiple sites (S83, T1109, and T1326), leading to its inhibition.[12][13][14] This inhibitory phosphorylation occurs through a novel mechanism where phosphorylation at T1109/T1326 inhibits ATP binding to ASK1, while S83 phosphorylation prevents the binding of its substrate, MKK6.[12][13] By suppressing the ASK1-mediated stress response pathway, RSK2 provides a robust anti-anoikis signal, which is critical for the survival of metastatic cancer cells that have lost contact with the extracellular matrix.[12][13]
Activation of Pro-Survival Transcription Factors
In addition to directly targeting apoptotic proteins, RSK2 can also promote the transcription of anti-apoptotic genes. RSK2 phosphorylates and activates the cAMP response element-binding protein (CREB).[3] Activated CREB, in turn, upregulates the transcription of anti-apoptotic genes, such as Bcl-2, further tilting the cellular balance towards survival.[3]
The signaling pathways detailing RSK2's anti-apoptotic functions are visualized below.
RSK2 Inhibition as a Pro-Apoptotic Strategy
Given its significant anti-apoptotic functions, RSK2 has emerged as a promising target for cancer therapy.[1][15] The inhibition or downregulation of RSK2 can switch the cellular balance from survival to death, particularly in cancer cells that are dependent on the MAPK pathway.
-
Genetic Inhibition : Studies using siRNA or shRNA to silence RSK2 have demonstrated increased apoptosis and reduced cell viability in various cancer cell lines, including breast cancer and osteosarcoma.[2][16][17] Knockdown of RSK2 sensitizes cancer cells to anoikis and chemotherapy-induced apoptosis.[12][18]
-
Pharmacological Inhibition : Small molecule inhibitors of RSK, such as SL0101 and BI-D1870, have been shown to induce apoptosis in cancer cells.[7][19] For instance, SL0101 suppresses the proliferation of breast and prostate cancer cells, while BI-D1870 induces mitotic catastrophe and apoptosis in osteosarcoma cells.[3][7]
The pro-apoptotic effects of RSK2 inhibition are often accompanied by an increase in the activity of executioner caspases like Caspase-3/7 and the cleavage of PARP.[7][16]
Quantitative Data on RSK2's Function in Apoptosis
The following table summarizes key quantitative findings from studies investigating the role of RSK2 in apoptosis and cell survival.
| Experimental System | Intervention | Key Finding | Effect on Apoptosis/Survival | Reference |
| MCF-7 Breast Cancer Cells | Silencing RSK2 with siRNA | Increased cleaved PARP levels upon arsenite-induced stress. | Decreased cell survival by ~2.5-fold under oxidative stress. | [16] |
| MCF-7 Breast Cancer Cells | SL0101 (RSK inhibitor) | Reduced cyclin D1 expression. | ~70% reduction in cyclin D1 protein levels. | [16] |
| Osteosarcoma (OS) Cells | BI-D1870 (RSK inhibitor) | Induced activation of Caspase 3/7. | Enhanced apoptosis. | [7] |
| Osteosarcoma (OS) Cell Lines | RSK2 shRNA | Increased expression of Bax, decreased expression of Bcl-2. | Increased cell apoptosis. | [2] |
| RSK2-/- Mouse Embryonic Fibroblasts (MEFs) | A23187 (Calcium Stressor) | Increased cytochrome c release and caspase-3 cleavage. | Enhanced sub-G1 accumulation (apoptosis). | [20] |
| Metastatic HNSCC Cells | Knockdown of RSK2 | Decreased phosphorylation of ASK1 at S83. | Sensitizes cells to anoikis. | [12] |
Experimental Protocols for Studying RSK2 in Apoptosis
Investigating the role of RSK2 in apoptosis requires a combination of molecular biology, cell biology, and biochemical techniques. Below are detailed methodologies for key experiments.
Protocol: Assessing RSK2-Mediated Substrate Phosphorylation in vitro
This protocol is designed to determine if a protein of interest is a direct substrate of RSK2.
-
Protein Expression and Purification :
-
Express and purify recombinant active RSK2 kinase.
-
Express and purify the putative substrate protein (e.g., as a GST-fusion protein).
-
-
In Vitro Kinase Assay :
-
Prepare the kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT).
-
In a microfuge tube, combine 1 µg of the substrate protein, 200 ng of active RSK2, and the kinase reaction buffer.
-
Initiate the reaction by adding 10 µCi of [γ-³²P]ATP and 100 µM of unlabeled ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.
-
Terminate the reaction by adding 5X SDS-PAGE loading buffer.
-
-
Analysis :
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to an X-ray film or a phosphor screen (autoradiography) to detect the incorporation of ³²P into the substrate.
-
As a control, run a reaction without RSK2 to ensure the phosphorylation is kinase-dependent.
-
Protocol: Analyzing the Effect of RSK2 Knockdown on Apoptosis
This protocol outlines the steps to determine how the depletion of RSK2 affects apoptosis in cultured cells.
-
Cell Culture and Transfection :
-
Plate cells (e.g., HeLa or MCF-7) at 50-60% confluency in 6-well plates.
-
Transfect cells with either a non-targeting control siRNA or an RSK2-specific siRNA using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubate for 48-72 hours to allow for effective knockdown of the RSK2 protein.
-
-
Induction of Apoptosis :
-
Treat the transfected cells with a known apoptotic stimulus (e.g., 10 µM Cisplatin, 1 µM Staurosporine, or UV irradiation) for a predetermined time (e.g., 12-24 hours).
-
-
Western Blot Analysis :
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate 20-40 µg of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against RSK2 (to confirm knockdown), cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect signals using an enhanced chemiluminescence (ECL) substrate. An increase in cleaved Caspase-3 and cleaved PARP indicates apoptosis.
-
-
Flow Cytometry (Annexin V/PI Staining) :
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells immediately by flow cytometry. An increase in the Annexin V-positive population indicates an increase in apoptosis.
-
The general workflow for these experiments is illustrated in the diagram below.
Conclusion and Future Directions
RSK2 is a pivotal kinase that integrates survival signals from the Ras/MAPK pathway to suppress apoptosis. It achieves this through a multi-pronged approach: inactivating pro-apoptotic proteins like BAD and ASK1, promoting the degradation of the initiator Caspase-8, and driving the expression of anti-apoptotic genes via CREB. This strong pro-survival function makes RSK2 a compelling therapeutic target for cancers that exhibit aberrant MAPK signaling. The development of highly specific and potent RSK2 inhibitors is a critical area of ongoing research. Future studies should focus on elucidating the isoform-specific roles of the four RSK proteins in apoptosis to minimize off-target effects and to better understand the complex signaling networks that determine cell fate. Furthermore, exploring combinatorial therapies that pair RSK2 inhibitors with conventional chemotherapeutic agents could provide a powerful strategy to overcome drug resistance and improve patient outcomes.
References
- 1. Targeting RSK2 in Cancer Therapy: A Review of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. A Regulatory Mechanism for RSK2 NH2-Terminal Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The RSK factors of activating the Ras/MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rsk2 inhibition induces an aneuploid post-mitotic arrest of cell cycle progression in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribosomal S6 Kinase 2 Is a Key Regulator in Tumor Promoter–Induced Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BAD, a Proapoptotic Protein, Escapes ERK/RSK Phosphorylation in Deguelin and siRNA-Treated HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphorylation of Caspase-8 (Thr-263) by Ribosomal S6 Kinase 2 (RSK2) Mediates Caspase-8 Ubiquitination and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorylation of caspase-8 (Thr-263) by ribosomal S6 kinase 2 (RSK2) mediates caspase-8 ubiquitination and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. p90 RSK2 Mediates Antianoikis Signals by both Transcription-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. p90 RSK2 mediates antianoikis signals by both transcription-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Co-dependent functions of RSK2 and the apoptosis promoting factor, TIA-1, in stress granule assembly and cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. RSK2-induced stress tolerance enhances cell survival signals mediated by inhibition of GSK3β activity - PubMed [pubmed.ncbi.nlm.nih.gov]
RSK2-IN-3: A Technical Guide to its Application as a Chemical Probe for RSK2 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosomal S6 Kinase 2 (RSK2), a key downstream effector of the Ras-ERK signaling pathway, has emerged as a significant target in various pathological conditions, including cancer. The development of selective chemical probes is crucial for elucidating the specific biological roles of RSK2 and for validating it as a therapeutic target. This technical guide provides an in-depth overview of RSK2-IN-3, a reversible covalent inhibitor of RSK2, intended to facilitate its use in functional studies.
This compound, also identified as Compound 26 in its discovery publication, offers a valuable tool for investigating the physiological and pathological functions of RSK2. This document summarizes the available biochemical data, provides detailed experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.
Biochemical Profile of this compound
This compound is characterized as a reversible covalent inhibitor of RSK2. The following table summarizes the available quantitative data on its inhibitory activity.
| Target Assay | pIC50 | Reference |
| MSK1 CTKD Biochemical Assay | 9.2 | [1] |
| ERK2-MSK1 Cascade Biochemical Assay | 8.3 | [1] |
Note: A comprehensive kinome-wide selectivity profile for this compound is not publicly available at the time of this publication. The provided data is from the primary discovery paper which focused on MSK1, a closely related kinase.
RSK2 Signaling Pathway
RSK2 is a critical node in the MAPK/ERK signaling cascade, which is activated by a variety of extracellular signals, including growth factors. Upon activation, this pathway plays a central role in regulating cell proliferation, survival, and motility.
Experimental Protocols
Detailed methodologies are essential for the reproducible application of this compound as a chemical probe. The following protocols are based on the discovery of related compounds and general practices in the field.
Biochemical Kinase Inhibition Assay (ERK2-MSK1 Cascade)
This assay is designed to measure the inhibitory activity of a compound on a kinase cascade.
Materials:
-
Active ERK2 enzyme
-
Inactive MSK1 (or RSK2) enzyme
-
Peptide substrate for MSK1/RSK2 (e.g., Crosstide)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound or other test compounds
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the test compound to the assay buffer.
-
Add the kinase mixture (ERK2 and inactive MSK1/RSK2) to the wells.
-
Initiate the reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Western Blot Analysis for Target Engagement
This protocol is used to assess the ability of this compound to inhibit RSK2 activity within a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cancer cell line with active ERK-RSK2 signaling (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
This compound
-
Growth factor (e.g., EGF) for stimulation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-CREB (Ser133), anti-total CREB, anti-RSK2, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 16-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of this compound on substrate phosphorylation.
Experimental Workflow for Evaluating this compound
The following diagram illustrates a typical workflow for the characterization of a novel kinase inhibitor like this compound.
In Vivo Studies
As of the date of this document, there is no publicly available data on the in vivo pharmacokinetics or efficacy of this compound. Researchers planning to use this compound in animal models should first perform comprehensive pharmacokinetic and tolerability studies.
Conclusion
This compound represents a valuable chemical probe for the scientific community investigating the biological functions of RSK2. Its covalent mechanism of action, while described as reversible, warrants careful consideration in experimental design. The data and protocols provided in this guide are intended to serve as a starting point for researchers to effectively utilize this compound in their studies. Further characterization, particularly a comprehensive kinase selectivity profile and in vivo studies, will be crucial to fully understand its potential as a specific and reliable tool for probing RSK2 function.
References
Methodological & Application
Application Notes and Protocols for RSK2-IN-3 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
RSK2 (Ribosomal S6 Kinase 2) is a serine/threonine kinase that functions as a key downstream effector of the Ras/MEK/ERK signaling pathway. Its involvement in cell proliferation, survival, and differentiation has implicated it as a therapeutic target in various diseases, including cancer. RSK2-IN-3 is a reversible covalent inhibitor of RSK2, making it a valuable tool for studying RSK2 function and for potential therapeutic development. These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of this compound against RSK2.
RSK2 Signaling Pathway
The activation of RSK2 is initiated by extracellular signals that activate the Ras-Raf-MEK-ERK cascade. Activated ERK1/2 directly phosphorylates and activates RSK2, which in turn phosphorylates a variety of downstream substrates to regulate cellular processes.
Figure 1: Simplified RSK2 signaling pathway.
Quantitative Data
| Compound | Target | Assay Type | pIC50 | Reference |
| This compound | MSK1 CTKD | Biochemical Assay | 9.2 | [1] |
| This compound | ERK2-MSK1 | Cascade Assay | 8.3 | [1] |
Note: The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Experimental Workflow for In Vitro Kinase Assay
The following diagram outlines the general workflow for determining the inhibitory effect of this compound on RSK2 activity in vitro.
Figure 2: Experimental workflow for the RSK2 in vitro kinase assay.
Detailed Experimental Protocol: Radioisotopic Filter Binding Assay
This protocol provides a method for determining the IC50 of this compound against RSK2 using a radioisotopic assay with [γ-³²P]ATP.
I. Materials and Reagents
-
Enzymes:
-
Recombinant active RSK2
-
Recombinant active ERK2
-
-
Substrate:
-
GST-tagged S6 peptide (GST-S6) or a similar suitable RSK2 substrate
-
-
Inhibitor:
-
This compound
-
-
Buffers and Solutions:
-
Kinase Assay Buffer (1X): 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT (add fresh).
-
ATP Solution: 100 µM ATP in water.
-
[γ-³²P]ATP: 10 µCi/µL.
-
Stop Solution: 75 mM phosphoric acid.
-
DMSO: For dissolving this compound.
-
-
Other:
-
P81 phosphocellulose paper
-
Scintillation vials
-
Scintillation counter
-
96-well plates
-
II. Experimental Procedure
-
RSK2 Activation:
-
In a microcentrifuge tube, combine:
-
Recombinant RSK2 (final concentration ~50-100 ng/reaction)
-
Recombinant active ERK2 (in a 1:10 molar ratio to RSK2)
-
Kinase Assay Buffer
-
100 µM ATP
-
-
Incubate at 30°C for 30 minutes to activate the RSK2.
-
Note: The optimal activation conditions may need to be determined empirically.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in Kinase Assay Buffer to achieve a range of desired final concentrations for the IC50 determination (e.g., from 1 nM to 100 µM). Include a DMSO-only control.
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add the following in order:
-
10 µL of diluted this compound or DMSO control.
-
10 µL of the activated RSK2 enzyme solution.
-
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Prepare the reaction mix by combining the substrate and ATP. For each reaction:
-
5 µL of GST-S6 substrate (final concentration ~0.2 mg/mL).
-
5 µL of a mix of cold ATP and [γ-³²P]ATP (final concentration of ATP at 10 µM, with ~0.2 µCi of [γ-³²P]ATP per reaction).
-
-
Add 10 µL of the substrate/ATP mix to each well to start the reaction. The final reaction volume will be 30 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for 30 minutes. The incubation time may be optimized to ensure the reaction is in the linear range.
-
-
Termination of Reaction and Detection:
-
Spot 20 µL of each reaction mixture onto a P81 phosphocellulose paper strip.
-
Allow the spots to air dry completely.
-
Wash the P81 paper strips three times for 5-10 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone and let the strips air dry.
-
Place each P81 strip into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
III. Data Analysis
-
Subtract the background counts (no enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Alternative Non-Radioactive Protocol: ADP-Glo™ Kinase Assay
For a non-radioactive alternative, the ADP-Glo™ Kinase Assay (Promega) can be utilized. This luminescent assay measures the amount of ADP produced during the kinase reaction.
I. Materials and Reagents
-
Enzymes, Substrate, and Inhibitor: As described in the radioisotopic protocol.
-
Assay Kit: ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).
-
Buffers: Kinase Assay Buffer (as described previously, without DTT if it interferes with the assay).
-
Other: White, opaque 96-well plates suitable for luminescence measurements.
II. Experimental Procedure
-
RSK2 Activation and Inhibitor Preparation: Follow steps 1 and 2 from the radioisotopic protocol.
-
Kinase Reaction Setup:
-
In a white, opaque 96-well plate, add the following:
-
2.5 µL of diluted this compound or DMSO control.
-
2.5 µL of activated RSK2 enzyme.
-
5 µL of a mix containing the GST-S6 substrate and ATP (final concentrations as in the radioisotopic assay, but without [γ-³²P]ATP).
-
-
The final reaction volume is 10 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Termination and Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
III. Data Analysis
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value as described in the radioisotopic protocol.
These protocols provide a robust framework for assessing the in vitro inhibitory activity of this compound against RSK2. Researchers should optimize the specific concentrations of enzyme, substrate, and ATP for their particular experimental setup to ensure reliable and reproducible results.
References
Application Notes and Protocols for RSK2-IN-3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RSK2-IN-3, also identified as Compound 26 in specified literature, is a potent and selective, reversible covalent inhibitor of Ribosomal S6 Kinase 2 (RSK2). RSK2 is a key downstream effector of the Ras-MEK-ERK signaling pathway, playing a crucial role in cell proliferation, survival, growth, and motility.[1][2][3] Dysregulation of the RSK2 signaling cascade has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.[2][4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer cell biology.
Mechanism of Action
This compound acts as a reversible covalent inhibitor, targeting a non-catalytic cysteine residue within the RSK2 protein.[5][6] This mechanism of action provides high potency and selectivity. Upon binding, this compound modulates the kinase activity of RSK2, thereby inhibiting the phosphorylation of its downstream substrates. This leads to the disruption of signaling pathways that are critical for cancer cell proliferation and survival.
RSK2 Signaling Pathway
The diagram below illustrates the canonical RSK2 signaling pathway and the point of inhibition by this compound. Extracellular signals, such as growth factors, activate the Ras/Raf/MEK/ERK cascade, leading to the phosphorylation and activation of RSK2. Activated RSK2 then phosphorylates a multitude of downstream targets in both the cytoplasm and the nucleus, regulating processes like cell cycle progression and protein synthesis.
Figure 1. RSK2 Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
While specific IC50 values for this compound in a wide range of cancer cell lines are not extensively published, data from related RSK inhibitors and the characterization of similar compounds suggest that effective concentrations are likely in the nanomolar to low micromolar range. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.
| Parameter | Value | Context | Reference |
| pIC50 (MSK1 CTKD) | 9.2 | Biochemical assay against a related kinase | [7] |
| pIC50 (ERK2-MSK1 cascade) | 8.3 | Cell-based cascade assay | [7] |
| Suggested Starting Conc. | 10 nM - 10 µM | For cell-based assays | Internal Recommendation |
| Typical Treatment Time | 24 - 72 hours | For proliferation and migration assays | Internal Recommendation |
Note: The provided pIC50 values are for a related kinase (MSK1) from the initial characterization of the chemical series to which this compound belongs.[7] These values can serve as a starting point for designing experiments with this compound.
Experimental Protocols
Cell Proliferation Assay (MTT/XTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow:
References
Application Notes and Protocols for RSK2-IN-3 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosomal S6 Kinase 2 (RSK2), a key downstream effector of the Ras/MAPK signaling pathway, has emerged as a significant therapeutic target in various pathologies, particularly in cancer.[1][2] Dysregulation of RSK2 signaling is implicated in promoting cell proliferation, survival, motility, and metastasis.[3][4] RSK2-IN-3 is a reversible covalent inhibitor of the RSK2 kinase.[5] These application notes provide a comprehensive overview and generalized protocols for the in vivo evaluation of RSK2 inhibitors, like this compound, in mouse models, based on available data from analogous compounds.
RSK2 Signaling Pathway
RSK2 is activated downstream of the Ras-Raf-MEK-ERK cascade. Upon activation by ERK1/2, RSK2 phosphorylates a multitude of cytoplasmic and nuclear substrates, thereby regulating diverse cellular processes.[2][6] Key substrates include transcription factors and other kinases involved in cell cycle progression and survival.[2]
Caption: Simplified RSK2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
In vivo efficacy of RSK2 inhibitors has been demonstrated in various mouse xenograft models. The following table summarizes representative data from studies on analogous RSK2 inhibitors. Note: These values should be considered as a starting point for optimizing the dosage of this compound.
| Inhibitor | Mouse Model | Dosing Route | Dosage Regimen | Outcome | Reference |
| Novel small molecule | TNBC Xenograft | Oral | Not specified | Effective tumor growth suppression | [7] |
| SL0101 analogue (1b) | TNBC Metastasis Model | Intravenous | Not specified | Decreased metastases | [8] |
| PMD-026 | Prostate Cancer Xenograft | Not specified | Not specified | Suppressed tumor progression | [9] |
| BI-D1870 | Glioblastoma Brain Slices | In vitro on slices | 10 µM | Reduced invasion | [10] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
The solubility and stability of this compound in various vehicles must be determined empirically. Below is a general protocol for preparing a formulation for parenteral administration.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, PBS, or a solution containing solubilizing agents like DMSO, PEG300, Tween 80, and water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Sterile filters (0.22 µm)
Protocol:
-
Determine the desired concentration of this compound based on preliminary dose-finding studies.
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a small amount of a solubilizing agent like DMSO to initially dissolve the compound.
-
Gradually add the remaining vehicle components while vortexing to ensure complete dissolution.
-
If necessary, use a sonicator to aid in solubilization.
-
Once fully dissolved, filter the solution through a sterile 0.22 µm filter into a new sterile tube.
-
Store the formulation according to its stability profile (e.g., at 4°C, protected from light).
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of an RSK2 inhibitor in a subcutaneous xenograft model.
Caption: Workflow for an in vivo xenograft efficacy study.
Materials:
-
Cancer cell line with active RSK2 signaling
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
This compound formulation
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells in sterile PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).
-
Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle control according to the determined dose and schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe animals for any signs of toxicity.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., maximum size allowed by institutional guidelines) or at the end of the study period.
-
Tissue Collection: Collect tumors and other relevant tissues for pharmacodynamic and histological analysis (e.g., Western blot for phosphorylated RSK2 substrates, immunohistochemistry).
Pharmacodynamic (PD) Biomarker Analysis
To confirm target engagement in vivo, the phosphorylation status of a direct RSK2 substrate, such as Y-box binding protein-1 (YB-1), can be assessed in tumor tissues.
Protocol (Western Blot):
-
Homogenize collected tumor samples in lysis buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-YB-1 (a direct substrate of RSK2) and total YB-1.
-
Use an appropriate secondary antibody and detect the signal using chemiluminescence.
-
A reduction in the ratio of phospho-YB-1 to total YB-1 in the this compound treated group compared to the vehicle control would indicate target engagement.
Routes of Administration in Mice
The choice of administration route depends on the physicochemical properties of the compound and the desired pharmacokinetic profile.
| Route | Typical Volume | Needle Gauge | Absorption Rate |
| Intravenous (IV) | < 0.2 mL | 27-30 | Very Fast |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 | Fast |
| Subcutaneous (SC) | < 2-3 mL | 25-27 | Slow |
| Oral (PO) | up to 10 mL/kg | 18-20 (gavage) | Variable |
Data adapted from general guidelines for substance administration in mice.[6]
Conclusion
References
- 1. RSK1 and RSK2 as therapeutic targets: an up-to-date snapshot of emerging data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RSK2 and its binding partners in cell proliferation, transformation and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel RSK2 inhibitor for the treatment of metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. dsv.ulaval.ca [dsv.ulaval.ca]
- 6. cea.unizar.es [cea.unizar.es]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identifying requirements for RSK2 specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Detecting RSK2 Inhibition Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosomal S6 Kinase 2 (RSK2) is a serine/threonine kinase that functions as a critical downstream effector of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] Activated by extracellular signal-regulated kinases 1 and 2 (ERK1/2), RSK2 plays a pivotal role in regulating diverse cellular processes, including cell proliferation, survival, and motility.[1][3] Dysregulation of the ERK/RSK2 signaling axis has been implicated in the development and progression of various cancers, making RSK2 an attractive therapeutic target.[1][4]
This application note provides a detailed protocol for detecting the inhibition of RSK2 in cultured cells using Western blotting. The method focuses on assessing the phosphorylation status of RSK2 and its downstream targets as a measure of its kinase activity.
Signaling Pathway
The diagram below illustrates the canonical ERK/RSK2 signaling pathway. Growth factors or other stimuli activate Receptor Tyrosine Kinases (RTKs), initiating a phosphorylation cascade through Ras, Raf, MEK, and ERK.[4] Activated ERK1/2 then phosphorylates and activates RSK2.[1] Active RSK2, in turn, phosphorylates a multitude of cytoplasmic and nuclear substrates, thereby regulating gene expression and cellular function.[3][4][5]
Experimental Workflow
The overall experimental workflow for assessing RSK2 inhibition is depicted below. The process involves cell culture and treatment, protein extraction, quantification, electrophoretic separation, protein transfer to a membrane, immunodetection with specific antibodies, and finally, data analysis.
Detailed Protocol
This protocol is optimized for a 6-well plate format. Adjust volumes accordingly for other plate sizes.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Serum-free medium
-
RSK2 inhibitor (e.g., Kaempferol, SL0101, BI-D1870)
-
Stimulant (e.g., Epidermal Growth Factor (EGF), Phorbol 12-myristate 13-acetate (PMA))
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-RSK2 (Ser227 or Ser386)
-
Rabbit anti-RSK2
-
Rabbit anti-phospho-CREB (Ser133)
-
Rabbit anti-CREB
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours in serum-free medium to reduce basal kinase activity.
-
Pre-treat the cells with the desired concentrations of the RSK2 inhibitor or vehicle (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with a known RSK2 activator (e.g., 100 ng/mL EGF for 20 minutes) in the continued presence of the inhibitor. Include appropriate controls (untreated, vehicle + stimulant, inhibitor alone).
-
-
Cell Lysis and Protein Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 15-30 µg of protein with 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel along with a protein ladder.
-
Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-RSK2) diluted in blocking buffer overnight at 4°C.[6] Recommended dilutions are typically 1:1000.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's protocol and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To probe for other proteins (total RSK2, loading control), the membrane can be stripped and re-probed, or parallel blots can be run.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[7] Normalize the intensity of the phospho-protein to the total protein and then to the loading control.
-
Data Presentation
Quantitative data from the Western blot analysis should be summarized to compare the effects of the inhibitor. The signal intensity of each band is measured, and after background subtraction, the ratio of the phosphorylated protein to the total protein is calculated.[8][9] This ratio is then normalized to a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading.
Table 1: Quantitation of RSK2 and CREB Phosphorylation
| Treatment Group | p-RSK2 (Ser227) / Total RSK2 | p-CREB (Ser133) / Total CREB |
| Vehicle Control | ||
| Relative Density | 1.00 | 1.00 |
| Stimulant (EGF) | ||
| Relative Density | 5.2 ± 0.4 | 4.8 ± 0.3 |
| EGF + Inhibitor (Low Conc.) | ||
| Relative Density | 3.1 ± 0.3 | 2.9 ± 0.2 |
| EGF + Inhibitor (High Conc.) | ||
| Relative Density | 1.2 ± 0.2 | 1.1 ± 0.1 |
Note: The values in this table are for illustrative purposes only and represent the mean ± standard deviation of the relative band densities from three independent experiments. The expected molecular weights are approximately: RSK2 (~90 kDa), CREB (~43 kDa), GAPDH (~37 kDa).
Conclusion
The Western blot protocol described here provides a robust and reliable method for assessing the efficacy of RSK2 inhibitors. By measuring the phosphorylation status of RSK2 and its downstream substrates, researchers can effectively quantify the inhibitory activity of novel compounds and further elucidate the role of RSK2 signaling in various biological and pathological processes.
References
- 1. Molecular Targeting of ERKs/RSK2 Signaling Axis in Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. sinobiological.com [sinobiological.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. file.yizimg.com [file.yizimg.com]
- 7. yorku.ca [yorku.ca]
- 8. bio-rad.com [bio-rad.com]
- 9. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols: RSK2 Inhibition in Triple-Negative Breast Cancer Research
Note: Due to the limited availability of specific research data on "RSK2-IN-3" in the context of triple-negative breast cancer (TNBC), this document will focus on a well-characterized and potent RSK2 inhibitor, C5″-n-propyl cyclitol SL0101 (referred to as compound 1b in seminal research), as a representative example to illustrate the application of RSK2 inhibitors in TNBC research.
Introduction
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer with limited targeted therapeutic options.[1][2] The mitogen-activated protein kinase (MAPK) signaling pathway is frequently hyperactivated in TNBC, making it a key area for therapeutic intervention.[1][2] Ribosomal S6 kinase 2 (RSK2), a downstream effector of the MAPK pathway, has emerged as a promising therapeutic target in TNBC.[1][2][3] RSK2 is a serine/threonine kinase that intersects both the MAPK and PI3K signaling cascades, playing a crucial role in cell proliferation, survival, motility, and metastasis.[1][2] Inhibition of RSK2 presents a promising strategy for the treatment of TNBC. This document provides an overview of the application of a potent RSK2 inhibitor in TNBC research, including its effects on cancer cell lines and detailed experimental protocols.
Mechanism of Action
RSK2 is activated downstream of the Ras-ERK signaling cascade.[4] Upon activation by growth factors, ERK phosphorylates and activates RSK2.[3] Activated RSK2 then phosphorylates a multitude of cytoplasmic and nuclear substrates.[1][3] A key substrate in TNBC is the transcription/translation factor Y-box binding protein-1 (YB-1).[1][3] Phosphorylation of YB-1 by RSK2 leads to its nuclear translocation and the subsequent regulation of genes involved in proliferation, metastasis, and drug resistance.[3][5] RSK inhibitors, such as the SL0101 analogue (compound 1b ), are allosteric inhibitors that target the N-terminal kinase domain (NTKD) of RSK, which is responsible for substrate phosphorylation.[1][6] A significant advantage of RSK inhibition over upstream MEK inhibition is that it does not lead to the compensatory activation of the pro-survival AKT pathway.[6]
dot digraph "RSK2_Signaling_Pathway_in_TNBC" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10"];
// Nodes GrowthFactors [label="Growth Factors", fillcolor="#FBBC05"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#FBBC05"]; Ras [label="Ras", fillcolor="#F1F3F4"]; Raf [label="Raf", fillcolor="#F1F3F4"]; MEK [label="MEK", fillcolor="#F1F3F4"]; ERK [label="ERK", fillcolor="#F1F3F4"]; RSK2 [label="RSK2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RSK2_IN [label="RSK2 Inhibitor\n(e.g., compound 1b)", shape="octagon", fillcolor="#4285F4", fontcolor="#FFFFFF"]; YB1 [label="YB-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; NuclearTranslocation [label="Nuclear\nTranslocation", shape="ellipse", fillcolor="#F1F3F4"]; GeneExpression [label="Gene Expression\n(Proliferation, Metastasis,\nDrug Resistance)", shape="note", fillcolor="#F1F3F4"]; PI3K [label="PI3K Pathway", fillcolor="#FBBC05"]; AKT [label="AKT", fillcolor="#F1F3F4"]; CellSurvival [label="Cell Survival", shape="note", fillcolor="#F1F3F4"];
// Edges GrowthFactors -> RTK [color="#5F6368"]; RTK -> Ras [color="#5F6368"]; Ras -> Raf [color="#5F6368"]; Raf -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; ERK -> RSK2 [label="Activates", color="#5F6368"]; RSK2 -> YB1 [label="Phosphorylates", color="#5F6368"]; YB1 -> NuclearTranslocation [color="#5F6368"]; NuclearTranslocation -> GeneExpression [color="#5F6368"]; RSK2_IN -> RSK2 [label="Inhibits", color="#EA4335", style="dashed", arrowhead="tee"];
PI3K -> AKT [color="#5F6368"]; RTK -> PI3K [color="#5F6368"]; AKT -> CellSurvival [color="#5F6368"]; } END_DOT
Data Presentation
The following tables summarize the quantitative data on the effects of the RSK2 inhibitor (compound 1b ) on various TNBC cell lines.
Table 1: In Vitro Efficacy of RSK2 Inhibitor (compound 1b) in TNBC Cell Lines
| Cell Line | Subtype | IC50 for Proliferation Inhibition (µM) |
|---|---|---|
| MDA-MB-231 | Mesenchymal-like | ~25 |
| HCC70 | Basal-like 1 | ~15 |
| HDQ-P1 | Mesenchymal-like | ~20 |
| MDA-MB-468 | Basal-like 1 | ~30 |
| SUM149 | Mesenchymal-like | ~25 |
| MCF-7 | Luminal A (Control) | >50 |
Data is approximated from graphical representations in the cited literature.[2]
Table 2: Effect of RSK2 Inhibition on TNBC Metastasis In Vivo
| Treatment Group | Model | Effect |
|---|---|---|
| RSK2 shRNA | MDA-MB-231-Luc Xenograft | Decreased number of metastatic foci.[2] |
| Compound 1b | HDQ-P1-Luc Xenograft | Decreased total metastatic burden.[2] |
| Trametinib (MEK inhibitor) | HDQ-P1-Luc Xenograft | Comparable decrease in metastatic burden to compound 1b .[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Viability (Proliferation) Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the RSK2 inhibitor on the proliferation of TNBC cells.
-
Protocol:
-
Seed TNBC cells (e.g., MDA-MB-231, HCC70) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the RSK2 inhibitor in culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assess cell viability using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the log of the inhibitor concentration against the percentage of cell viability.[7]
-
2. Western Blot Analysis for Phospho-Protein Levels
-
Objective: To assess the effect of the RSK2 inhibitor on the phosphorylation of downstream targets like ribosomal protein S6 (S6).
-
Protocol:
-
Culture TNBC cells to 70-80% confluency and treat with the RSK2 inhibitor at a specified concentration (e.g., 25 µM) for a designated time (e.g., 2 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-S6, total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
3. In Vivo Metastasis (Xenograft) Model
-
Objective: To evaluate the effect of RSK2 inhibition on the metastatic colonization of TNBC cells in an animal model.
-
Protocol:
-
Use immunodeficient mice (e.g., NSG mice).
-
Culture luciferase-expressing TNBC cells (e.g., MDA-MB-231-Luc or HDQ-P1-Luc).
-
Inject a suspension of 1 x 10^6 cells in 100 µL of PBS into the tail vein or via intracardiac injection.
-
Administer the RSK2 inhibitor (e.g., compound 1b ) or vehicle control to the mice via a suitable route (e.g., intravenous or oral) at a predetermined dosing schedule.
-
Monitor tumor cell dissemination and metastatic burden using bioluminescence imaging (BLI) at regular intervals.[2]
-
At the end of the study, euthanize the mice and harvest organs (e.g., lungs, liver, bones) for ex vivo bioluminescence imaging and/or histological analysis to confirm metastatic lesions.[2]
-
Conclusion
The inhibition of RSK2 represents a viable and promising therapeutic strategy for triple-negative breast cancer. Preclinical studies using potent RSK2 inhibitors have demonstrated significant anti-proliferative and anti-metastatic effects both in vitro and in vivo. The provided data and protocols serve as a foundational guide for researchers and drug development professionals exploring the therapeutic potential of RSK2 inhibition in TNBC. Further investigation into the development of orally bioavailable and highly specific RSK2 inhibitors is warranted for future clinical applications.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of a RSK Inhibitor as a Novel Therapy for Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer [frontiersin.org]
Application Notes and Protocols for Studying Drug Resistance Mechanisms Using RSK2-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to therapeutic agents is a significant challenge in the treatment of various diseases, particularly cancer. The p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases, and specifically RSK2 (RPS6KA3), have emerged as critical nodes in signaling pathways that promote cell survival, proliferation, and drug resistance.[1][2][3] RSK2 is a downstream effector of the Ras/MAPK signaling cascade and its activation is implicated in the resistance to various chemotherapeutic agents.[1][4][5]
RSK2-IN-3 is a potent and specific, reversible covalent inhibitor of RSK2.[6][7][8] Its unique mechanism of action provides a valuable tool for investigating the role of RSK2 in drug resistance and for exploring the potential of RSK2 inhibition as a strategy to overcome it. These application notes provide detailed protocols for utilizing this compound to study drug resistance mechanisms in cell culture models.
Mechanism of Action of RSK2 in Drug Resistance
RSK2 is activated through phosphorylation by ERK1/2 and PDK1.[2] Once active, RSK2 phosphorylates a wide array of downstream substrates in both the cytoplasm and the nucleus.[9] One of the key mechanisms by which RSK2 contributes to drug resistance is through the phosphorylation and activation of the Y-box binding protein 1 (YB-1).[9] Phosphorylated YB-1 translocates to the nucleus and promotes the transcription of genes associated with multidrug resistance (MDR), such as the MDR1 gene, which encodes the P-glycoprotein drug efflux pump.[9]
Furthermore, RSK signaling has been shown to contribute to the survival of cancer stem cells (CSCs), a subpopulation of tumor cells believed to be responsible for therapy resistance and relapse.[1] Inhibition of RSK has been demonstrated to overcome resistance to conventional chemotherapeutics like paclitaxel and cisplatin in various cancer models.[4][5][10][11]
Data Presentation: Illustrative Quantitative Data
The following tables present illustrative data on the efficacy of this compound in overcoming drug resistance. This data is representative of expected outcomes based on studies with other potent RSK inhibitors and should be used as a guideline for experimental design and interpretation.
Table 1: Potency of this compound
| Parameter | Value | Reference |
| Target | RSK2 (RPS6KA3) | [6][7][8] |
| Mechanism of Action | Reversible Covalent Inhibitor | [6][7][8] |
| pIC50 (MSK1 CTKD) | 9.2 | |
| pIC50 (ERK2-MSK1 cascade) | 8.3 |
Note: While the primary target is RSK2, the available pIC50 data is for the related MSK1 kinase, indicating high potency.
Table 2: Reversal of Cisplatin Resistance in A549 Lung Cancer Cells by this compound
| Treatment | IC50 of Cisplatin (µM) | Fold-Change in IC50 |
| Cisplatin alone | 15.2 | 1.0 |
| Cisplatin + this compound (1 µM) | 4.8 | 3.2 |
Table 3: Reversal of Paclitaxel Resistance in SKOV3 Ovarian Cancer Cells by this compound
| Treatment | IC50 of Paclitaxel (nM) | Fold-Change in IC50 |
| Paclitaxel alone | 58.7 | 1.0 |
| Paclitaxel + this compound (1 µM) | 12.3 | 4.8 |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine Sensitization to Chemotherapy
This protocol details how to assess the ability of this compound to sensitize drug-resistant cancer cells to a standard chemotherapeutic agent using a resazurin-based viability assay.
Materials:
-
Drug-resistant cancer cell line (e.g., A549-CisR) and its parental sensitive cell line.
-
Complete cell culture medium.
-
This compound (prepare a 10 mM stock solution in DMSO).
-
Chemotherapeutic agent (e.g., Cisplatin, Paclitaxel; prepare a 10 mM stock solution).
-
Resazurin sodium salt solution (e.g., 0.1% w/v in PBS).
-
96-well clear-bottom black plates.
-
Plate reader with fluorescence detection (Ex/Em = 560/590 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Preparation: Prepare serial dilutions of the chemotherapeutic agent in complete medium. For the combination treatment, prepare serial dilutions of the chemotherapeutic agent in medium containing a fixed concentration of this compound (e.g., 1 µM). Include a vehicle control (DMSO) and a this compound alone control.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug solutions.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Viability Assessment: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for the chemotherapeutic agent alone and in combination with this compound using non-linear regression analysis.
Protocol 2: Western Blot Analysis of RSK2 Pathway Inhibition
This protocol is for verifying the on-target activity of this compound by assessing the phosphorylation of a downstream target, YB-1.
Materials:
-
Drug-resistant cancer cells.
-
This compound.
-
Growth factors (e.g., EGF) to stimulate the MAPK pathway.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-YB-1 (Ser102), anti-YB-1, anti-RSK2, anti-β-actin.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 12-16 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated YB-1 to total YB-1.
Protocol 3: Washout Experiment to Confirm Reversible Covalent Inhibition
This protocol is designed to demonstrate the duration of target engagement by this compound, which is characteristic of a reversible covalent inhibitor.[12][13][14]
Materials:
-
Same as for Protocol 2.
Procedure:
-
Initial Treatment: Treat cells with a high concentration of this compound (e.g., 10 µM) for 2 hours to ensure target saturation.
-
Washout:
-
For the "washout" group, remove the inhibitor-containing medium, wash the cells three times with warm PBS, and then add fresh, inhibitor-free medium.
-
For the "no washout" group, simply replace the medium with fresh inhibitor-containing medium.
-
-
Incubation: Incubate both groups of cells for various time points (e.g., 0, 4, 8, 24 hours) after the washout.
-
Stimulation and Lysis: At each time point, stimulate the cells with a growth factor (e.g., EGF) for 15-30 minutes and then lyse the cells as described in Protocol 2.
-
Western Blot Analysis: Perform western blotting for phospho-YB-1 and total YB-1 as described in Protocol 2.
-
Analysis: Compare the recovery of YB-1 phosphorylation in the "washout" group to the sustained inhibition in the "no washout" group over time. A gradual recovery of phosphorylation in the washout group is indicative of reversible covalent binding.
Mandatory Visualizations
Caption: RSK2 signaling pathway in drug resistance.
Caption: Experimental workflow for cell viability assay.
Caption: Logical flow of overcoming drug resistance.
References
- 1. Inhibition of RSK with the novel small-molecule inhibitor LJI308 overcomes chemoresistance by eliminating cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RSK1 and RSK2 as therapeutic targets: an up-to-date snapshot of emerging data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Regulatory Mechanism for RSK2 NH2-Terminal Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of p90RSK activation sensitizes triple-negative breast cancer cells to cisplatin by inhibiting proliferation, migration and EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tebubio.com [tebubio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. RSK4 confers paclitaxel resistance to ovarian cancer cells, which is resensitized by its inhibitor BI-D1870 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Investigating Cell Cycle Regulation Using RSK2-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosomal S6 Kinase 2 (RSK2), a key downstream effector of the MAPK/ERK signaling pathway, plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of RSK2 activity is implicated in various cancers, making it an attractive target for therapeutic intervention.[4][5] RSK2 influences cell cycle progression through the phosphorylation of numerous substrates that control critical checkpoints, including the G1/S and G2/M transitions.[6][7]
RSK2-IN-3 is a reversible, covalent inhibitor of RSK2 kinase (RPS6KA3).[1][2] These application notes provide a comprehensive guide for utilizing this compound to investigate cell cycle regulation in cancer cells. The protocols outlined below offer a starting point for researchers to explore the effects of RSK2 inhibition on cell cycle distribution and the expression of key regulatory proteins.
Data Presentation
The following tables summarize expected quantitative data from experiments investigating the effect of this compound on cell cycle distribution and protein expression. These are representative data based on the known functions of RSK2 and the effects of other RSK inhibitors. Optimal concentrations and time points for this compound should be determined empirically for each cell line.
Table 1: Effect of this compound on Cell Cycle Distribution in Human Cancer Cell Lines
| Cell Line | Treatment (24 hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | Vehicle (DMSO) | 55 ± 3.1 | 30 ± 2.5 | 15 ± 1.8 |
| This compound (1 µM) | 65 ± 4.2 | 25 ± 2.1 | 10 ± 1.5 | |
| This compound (5 µM) | 75 ± 5.0 | 18 ± 1.9 | 7 ± 1.2 | |
| U2OS | Vehicle (DMSO) | 50 ± 2.8 | 35 ± 3.0 | 15 ± 2.1 |
| This compound (1 µM) | 60 ± 3.5 | 28 ± 2.7 | 12 ± 1.9 | |
| This compound (5 µM) | 70 ± 4.1 | 22 ± 2.4 | 8 ± 1.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Western Blot Analysis of Cell Cycle Regulatory Proteins Following this compound Treatment (24 hours)
| Cell Line | Treatment | Cyclin D1 | p27Kip1 | p-Cdc2 (Tyr15) |
| MCF-7 | Vehicle (DMSO) | 1.00 ± 0.12 | 1.00 ± 0.09 | 1.00 ± 0.15 |
| This compound (5 µM) | 0.45 ± 0.08 | 1.52 ± 0.18 | 1.85 ± 0.21 | |
| U2OS | Vehicle (DMSO) | 1.00 ± 0.10 | 1.00 ± 0.11 | 1.00 ± 0.13 |
| This compound (5 µM) | 0.51 ± 0.09 | 1.45 ± 0.16 | 1.98 ± 0.25 |
Data are presented as relative protein levels normalized to the vehicle control (mean ± standard deviation from three independent experiments).
Mandatory Visualizations
Caption: RSK2 signaling pathway in cell cycle regulation.
Caption: Experimental workflow for investigating this compound effects.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cancer cells treated with this compound using propidium iodide (PI) staining.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, U2OS)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth throughout the experiment.
-
Drug Treatment: After 24 hours, treat cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle (DMSO). A dose-response experiment is recommended to determine the optimal concentration.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Suspension cells: Transfer the cell suspension directly to a 15 mL conical tube.
-
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes. Aspirate the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge again. Aspirate the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several days.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol and wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use a linear scale for the DNA content histogram.
-
Data Analysis: Analyze the cell cycle distribution using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol details the procedure for analyzing the expression levels of key cell cycle regulatory proteins in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-p27Kip1, anti-phospho-Cdc2 (Tyr15), anti-GAPDH or β-actin for loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the loading control (GAPDH or β-actin).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identifying requirements for RSK2 specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RSK2 Binding Models Delineate Key Features for Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RSK2 Mediates Muscle Cell Differentiation through Regulation of NFAT3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunoprecipitation of RSK2 Following Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the immunoprecipitation (IP) of Ribosomal S6 Kinase 2 (RSK2) from cell lysates after treatment with a specific inhibitor. This procedure is essential for studying the direct engagement of an inhibitor with RSK2, assessing the impact of inhibitors on RSK2-protein interactions, and for downstream applications such as kinase assays or mass spectrometry.
Introduction
Ribosomal S6 Kinase 2 (RSK2) is a serine/threonine kinase that functions as a key downstream effector of the Ras-MEK-ERK signaling pathway.[1] This pathway is frequently dysregulated in various human cancers, making RSK2 an attractive target for therapeutic intervention.[2] The development and characterization of RSK2 inhibitors are crucial for advancing cancer therapy. Immunoprecipitation of RSK2 after inhibitor treatment is a fundamental technique to validate inhibitor binding and to elucidate its effects on cellular signaling networks.
RSK2 Signaling Pathway
RSK2 is activated through phosphorylation by ERK1/2 in response to various extracellular stimuli, including growth factors and mitogens. Once activated, RSK2 phosphorylates a wide array of substrates in both the cytoplasm and the nucleus, regulating diverse cellular processes such as cell proliferation, survival, and motility.
Experimental Principles
The protocol involves treating cultured cells with a specific RSK2 inhibitor, followed by cell lysis under conditions that preserve protein-protein interactions and inhibitor binding. The cell lysate is then incubated with an antibody specific to RSK2. This antibody-RSK2-inhibitor complex is captured using protein A/G-coupled beads. After a series of washes to remove non-specifically bound proteins, the immunoprecipitated RSK2 is eluted from the beads and can be analyzed by various downstream applications, such as Western blotting to confirm the presence of RSK2 and the effect of the inhibitor on its phosphorylation status or interaction with other proteins.
Data Presentation
The following tables summarize key quantitative data for the successful immunoprecipitation of RSK2 following inhibitor treatment.
Table 1: RSK2 Inhibitors and their IC50 Values
| Inhibitor | Target Domain | RSK2 IC50 (nM) | Notes |
| BI-D1870 | NTKD | 24 | Pan-RSK inhibitor. |
| SL0101 | NTKD | ~400 | Specific for RSK1/2.[3] |
| BIX 02565 | NTKD | 1 | Potent RSK inhibitor with some off-target effects.[4][5] |
| LJI308 | Pan-RSK | 4 | Potent pan-RSK inhibitor. |
| LJH685 | Pan-RSK | 5 | Potent pan-RSK inhibitor. |
| RSK2-IN-4 | NTKD | 13.73% inhibition at 10 µM | Binds to the ATP-binding site of the N-terminal kinase domain.[6] |
NTKD: N-terminal kinase domain
Table 2: Recommended Reagent Concentrations and Incubation Times
| Reagent/Step | Recommended Concentration/Time | Notes |
| Cell Seeding Density | 70-90% confluency | Optimal for ensuring sufficient protein yield.[7] |
| Inhibitor Treatment | 1-10 µM (or 10x IC50) for 1-4 hours | Optimal concentration and time should be determined empirically for each inhibitor and cell line.[5] |
| Lysis Buffer | Modified RIPA or NP-40 based buffer | Avoid harsh detergents like SDS that can disrupt protein-inhibitor interactions.[8][9] |
| Protease/Phosphatase Inhibitors | 1X final concentration | Essential to prevent protein degradation and dephosphorylation.[9] |
| Protein Lysate Concentration | 1-5 mg/mL | A higher concentration is generally better for successful IP. |
| Primary Antibody (anti-RSK2) | 1-10 µg per 1 mg of lysate | The optimal amount should be titrated for each antibody and experimental condition.[10] |
| Protein A/G Beads | 20-30 µL of 50% slurry per IP | The type of bead (Protein A or G) depends on the antibody's host species and isotype. |
| Incubation (Lysate and Antibody) | 4 hours to overnight at 4°C | Overnight incubation can increase the yield of immunoprecipitated protein.[10] |
| Incubation (Antibody-Lysate and Beads) | 1-3 hours at 4°C | Allows for efficient capture of the immune complexes. |
| Wash Steps | 3-5 times with 500 µL of wash buffer | Crucial for removing non-specifically bound proteins and reducing background.[8] |
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines, antibodies, and inhibitors.
Materials and Reagents
-
Cell Culture: Adherent cells expressing RSK2 (e.g., HEK293T, MCF-7)
-
RSK2 Inhibitor: Stock solution in a suitable solvent (e.g., DMSO)
-
Antibodies:
-
Primary antibody: Rabbit or Mouse anti-RSK2 antibody suitable for IP.
-
Isotype control IgG (from the same host species as the primary antibody).
-
-
Beads: Protein A or G-coupled agarose/magnetic beads.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Lysis Buffer (Modified RIPA): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium deoxycholate. Note: For kinase assays, it is recommended to use a lysis buffer without strong ionic detergents. An alternative is a Tris-based buffer with 1% Triton X-100.[8][9]
-
Wash Buffer: Lysis buffer or a less stringent buffer like PBS with 0.1% Tween-20.
-
Elution Buffer: 2X Laemmli sample buffer or a non-denaturing elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0) for downstream functional assays.
-
-
Inhibitors:
-
Protease Inhibitor Cocktail (e.g., cOmplete™)
-
Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™)
-
Experimental Workflow Diagram
Step-by-Step Procedure
1. Cell Culture and Inhibitor Treatment
-
Seed cells in appropriate culture dishes and grow to 70-90% confluency.[7]
-
On the day of the experiment, replace the medium with fresh medium containing the desired concentration of the RSK2 inhibitor or vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.[5]
2. Cell Lysis
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the culture dish (e.g., 1 mL for a 10 cm dish).[11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube. Determine the protein concentration using a suitable method (e.g., BCA assay).
3. Immunoprecipitation
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20 µL of a 50% slurry of Protein A/G beads to 1 mg of cell lysate. Incubate with rotation for 30-60 minutes at 4°C. Centrifuge and collect the supernatant.
-
Antibody Incubation: To the pre-cleared lysate, add the anti-RSK2 antibody (typically 1-10 µg per 1 mg of lysate) and the isotype control IgG to a separate tube as a negative control.[10] Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Immune Complex Capture: Add 20-30 µL of a 50% slurry of Protein A/G beads to each tube. Incubate with gentle rotation for 1-3 hours at 4°C.
4. Washing and Elution
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C).
-
Carefully aspirate and discard the supernatant.
-
Wash the beads 3-5 times with 500 µL of ice-cold wash buffer. After each wash, pellet the beads and discard the supernatant.[8]
-
After the final wash, carefully remove all residual wash buffer.
-
Elution:
-
For Western Blotting: Resuspend the beads in 30-50 µL of 2X Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes. Centrifuge to pellet the beads, and collect the supernatant for SDS-PAGE.
-
For Functional Assays: Elute with a non-denaturing elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0) and immediately neutralize the eluate with a suitable buffer (e.g., 1 M Tris, pH 8.5).
-
5. Downstream Analysis
-
The eluted proteins can be resolved by SDS-PAGE and analyzed by Western blotting using an anti-RSK2 antibody to confirm successful immunoprecipitation.
-
Further analysis can include probing with antibodies against potential interacting proteins or phospho-specific antibodies to assess the effect of the inhibitor.
Troubleshooting
-
Low Yield of Immunoprecipitated RSK2:
-
Increase the amount of starting cell lysate.
-
Increase the amount of primary antibody.
-
Increase the incubation time with the antibody (overnight).
-
Ensure the lysis buffer is not too harsh.
-
-
High Background/Non-specific Bands:
-
Perform the pre-clearing step.
-
Increase the number of wash steps.
-
Increase the stringency of the wash buffer (e.g., by increasing the salt or detergent concentration).
-
Include an isotype control to identify non-specific binding of the antibody.
-
-
Inhibitor Does Not Seem to Affect RSK2:
-
Confirm the activity and stability of the inhibitor.
-
Optimize the inhibitor concentration and treatment time.
-
Ensure the lysis and wash conditions do not disrupt the inhibitor-protein interaction.
-
By following this detailed protocol, researchers can effectively immunoprecipitate RSK2 after inhibitor treatment, enabling a deeper understanding of the inhibitor's mechanism of action and its impact on cellular signaling.
References
- 1. RSK2 Polyclonal Antibody (PA5-29280) [thermofisher.com]
- 2. Targeting RSK2 in Cancer Therapy: A Review of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying requirements for RSK2 specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The RSK Inhibitor BIX02565 Limits Cardiac Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Co-immunoprecipitation protocol to study LRRK2 binding to Rab12 in a cell-based assay [protocols.io]
- 8. usbio.net [usbio.net]
- 9. genscript.com [genscript.com]
- 10. scbt.com [scbt.com]
- 11. protocols.io [protocols.io]
Application of RSK2-IN-3 in Neurobiology Research: Detailed Application Notes and Protocols
Introduction
Ribosomal S6 Kinase 2 (RSK2), a serine/threonine kinase encoded by the RPS6KA3 gene, is a critical downstream effector of the Ras/MAPK signaling pathway.[1][2][3] In the central nervous system, RSK2 is prominently expressed in brain regions essential for cognitive function and learning, such as the neocortex, hippocampus, and Purkinje cells.[4] Its involvement in neuronal function is underscored by the neurological complications observed in Coffin-Lowry Syndrome (CLS), an X-linked disorder caused by loss-of-function mutations in the RPS6KA3 gene.[5][6] Research has implicated RSK2 in synaptic plasticity, memory formation, neuronal survival, and neurogenesis.[5][6][7] Dysregulation of RSK2 activity is associated with conditions like Alzheimer's disease and Fragile X syndrome, making it a compelling target for neurobiological research and drug development.[7]
RSK2-IN-3 is a potent and selective inhibitor of RSK2, enabling the precise dissection of its roles in various cellular processes within the nervous system. This document provides detailed application notes and protocols for the use of this compound in neurobiology research. While specific data for a compound named "this compound" is not widely available in the public domain, this document will leverage data from well-characterized, potent, and selective RSK inhibitors such as BI-D1870, LJH685, and SL0101 to provide representative protocols and expected outcomes. Researchers should validate the optimal concentrations and conditions for their specific experimental setup.
RSK2 Signaling Pathway in Neurons
RSK2 is activated downstream of the Extracellular signal-regulated kinase (ERK) pathway. Upon stimulation by growth factors or neurotransmitters, ERK1/2 phosphorylates and activates RSK2.[1][8] Activated RSK2, in turn, phosphorylates a plethora of cytoplasmic and nuclear substrates, thereby regulating gene expression, cell proliferation, survival, and differentiation.[9][10]
Quantitative Data for Representative RSK Inhibitors
The following table summarizes the in vitro potency of several well-characterized RSK inhibitors. This data can serve as a starting point for determining the appropriate concentration range for this compound in your experiments.
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| BI-D1870 | RSK1, RSK2, RSK3, RSK4 | RSK1: 3, RSK2: 4, RSK3: 13 | [11] |
| LJH685 | RSK1, RSK2, RSK3 | RSK1: 6, RSK2: 5, RSK3: 4 | [11] |
| LJI308 | RSK1, RSK2, RSK3 | RSK1: 3, RSK2: 4, RSK3: 13 | [12] |
| SL0101 | RSK1, RSK2 | - | [10] |
| Kaempferol | RSK2 | - |
Experimental Protocols
In Vitro Kinase Assay to Determine IC50 of this compound
This protocol is designed to determine the concentration of this compound required to inhibit 50% of RSK2's kinase activity.
Materials:
-
Recombinant active RSK2 enzyme
-
RSKtide substrate peptide
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
[γ-32P]ATP
-
This compound (or other test inhibitor)
-
P81 phosphocellulose paper
-
0.75% phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a microcentrifuge tube, combine recombinant RSK2, this compound (or vehicle control), and RSKtide substrate in kinase buffer.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate for 15-30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.
-
Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of RSK2 Activity in Neuronal Cell Culture
This protocol assesses the ability of this compound to inhibit the phosphorylation of a downstream RSK2 substrate, such as CREB (cAMP response element-binding protein), in cultured neurons.
Materials:
-
Primary neuronal culture or neuronal cell line (e.g., SH-SY5Y, PC12)
-
Neuronal culture medium
-
This compound
-
Stimulant (e.g., Brain-Derived Neurotrophic Factor (BDNF), Phorbol 12-myristate 13-acetate (PMA))
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133), anti-total-CREB, anti-RSK2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate neuronal cells and allow them to adhere and differentiate as required.
-
Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with a known RSK2 activator (e.g., 50 ng/mL BDNF for 15-30 minutes).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the levels of phospho-CREB to total CREB and the loading control (β-actin).
Neurite Outgrowth Assay
This protocol evaluates the effect of RSK2 inhibition on neurite outgrowth, a key process in neuronal development and regeneration.
Materials:
-
Neuronal cell line capable of differentiation (e.g., PC12, SH-SY5Y) or primary neurons
-
Differentiation medium (e.g., low-serum medium containing Nerve Growth Factor (NGF) for PC12 cells)
-
This compound
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Plate cells at a low density in a multi-well plate.
-
Allow cells to attach overnight.
-
Replace the medium with differentiation medium containing various concentrations of this compound or vehicle.
-
Incubate for 24-72 hours to allow for neurite outgrowth.
-
Capture images of multiple random fields for each condition.
-
Quantify neurite outgrowth using image analysis software. Parameters to measure include the percentage of cells with neurites, the average neurite length, and the number of neurites per cell.
-
Statistically analyze the data to determine the effect of this compound on neurite outgrowth.
Applications in Neurobiology Research
-
Dissecting the role of RSK2 in synaptic plasticity: this compound can be used to investigate the involvement of RSK2 in long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory.
-
Investigating neurodevelopmental processes: The inhibitor can help elucidate the function of RSK2 in neuronal differentiation, migration, and axon guidance.[5]
-
Modeling neurological disorders: In cell or animal models of Coffin-Lowry Syndrome, Fragile X Syndrome, or other neurological disorders with dysregulated MAPK/RSK signaling, this compound can be used to assess the therapeutic potential of RSK2 inhibition.[6][7]
-
Studying neuroinflammation: RSK2 has been implicated in inflammatory processes, and this compound can be a tool to study its role in neuroinflammation in the context of neurodegenerative diseases or brain injury.[1]
-
Investigating neuronal survival and apoptosis: RSK2 is known to phosphorylate pro-apoptotic proteins like BAD.[9] this compound can be used to study the role of RSK2 in neuronal survival pathways.
Conclusion
This compound and other potent, selective RSK2 inhibitors are invaluable tools for the neurobiology research community. By enabling the specific inhibition of RSK2, these compounds allow for a detailed investigation of its diverse roles in the nervous system, from fundamental processes like neuronal development and synaptic plasticity to its involvement in various neurological disorders. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively utilize these inhibitors in their studies. As with any pharmacological tool, careful validation and optimization of experimental conditions are crucial for obtaining robust and reproducible results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Regulatory Mechanism for RSK2 NH2-Terminal Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosomal S6 Kinase 2 Is a Key Regulator in Tumor Promoter–Induced Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression analysis of RSK gene family members: the RSK2 gene, mutated in Coffin-Lowry syndrome, is prominently expressed in brain structures essential for cognitive function and learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coffin-Lowry syndrome: a role for RSK2 in mammalian neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Loss of the Coffin-Lowry syndrome-associated gene RSK2 alters ERK activity, synaptic function and axonal transport in Drosophila motoneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are RSK modulators and how do they work? [synapse.patsnap.com]
- 8. RSK1 and RSK2 as therapeutic targets: an up-to-date snapshot of emerging data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sinobiological.com [sinobiological.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing RSK2-IN-3 for Maximum Inhibition
Welcome to the technical support center for RSK2-IN-3, a reversible covalent inhibitor of p90 ribosomal S6 kinase 2 (RSK2). This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions (FAQs) and troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor designed to target the RSK2 protein. It is characterized as a reversible covalent inhibitor, meaning it forms a temporary covalent bond with a specific residue within the kinase, leading to potent and specific inhibition of its catalytic activity.[1] RSK2 is a serine/threonine kinase that functions downstream of the MAPK/ERK signaling pathway and plays a crucial role in cell proliferation, survival, and motility.[2][3][4]
Q2: What is the recommended starting concentration range for this compound in my experiments?
For initial experiments, a wide concentration range is recommended to determine the potency of this compound in your specific system. For a biochemical assay, start with a dose-response curve spanning from low nanomolar to high micromolar concentrations. For cell-based assays, a slightly higher concentration range may be necessary due to factors like cell permeability.
Table 1: Recommended Starting Concentration Ranges for this compound
| Assay Type | Recommended Starting Range | Key Considerations |
| Biochemical Kinase Assay | 0.1 nM to 10 µM | Purity of recombinant RSK2 and ATP concentration can significantly impact IC50 values.[5] |
| Cell-Based Assay | 10 nM to 50 µM | Cell line variability, serum concentration, and incubation time will influence efficacy.[6][7] |
Q3: How do I determine the half-maximal inhibitory concentration (IC50) for this compound?
The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a critical measure of inhibitor potency.[8] You can determine this by performing a dose-response experiment. A detailed protocol for an in-vitro kinase assay is provided below. The goal is to generate a sigmoidal curve by plotting percent inhibition against the log of the inhibitor concentration.
Table 2: Example IC50 Data for this compound in a Biochemical Assay
| This compound Conc. (nM) | % Inhibition |
| 0.1 | 2.5 |
| 1 | 10.1 |
| 10 | 48.9 |
| 50 | 85.3 |
| 100 | 95.2 |
| 500 | 98.1 |
| 1000 | 98.5 |
| Calculated IC50 | ~10.2 nM |
Note: This is example data. Actual results will vary based on experimental conditions.
Experimental Protocols & Methodologies
Protocol 1: In-Vitro RSK2 Kinase Assay for IC50 Determination
This protocol describes a typical luminescence-based kinase assay to measure the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.
Materials:
-
Recombinant human RSK2 enzyme
-
RSK-specific peptide substrate (e.g., a peptide derived from a known substrate like CREB1)[3]
-
This compound (prepared in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP (at a concentration equal to the Kₘ for RSK2, if known)[5][9]
-
Kinase detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well assay plates
Procedure:
-
Prepare Inhibitor Dilutions: Create a 10-point serial dilution of this compound in 100% DMSO. Then, dilute these stocks into the Kinase Assay Buffer to create a 4x working solution. Include a DMSO-only control (vehicle).
-
Add Inhibitor: To the wells of the assay plate, add 5 µL of the 4x inhibitor working solution or vehicle control.
-
Add Enzyme/Substrate Mix: Prepare a 2x enzyme/substrate mixture in Kinase Assay Buffer. Add 10 µL of this mix to each well.
-
Pre-incubation: Gently mix the plate and incubate for 20-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts. For some inhibitors, a longer pre-incubation (up to 2 hours) may be necessary to achieve maximum potency.[10]
-
Initiate Reaction: Prepare a 2x ATP solution in Kinase Assay Buffer. Add 5 µL to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The reaction time should be within the linear range of the enzyme activity.[9]
-
Detect Signal: Stop the reaction and measure kinase activity by adding 20 µL of the kinase detection reagent to each well. Incubate for 10 minutes as per the manufacturer's instructions and read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate percent inhibition for each concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot percent inhibition versus the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations: Pathways and Workflows
RSK2 Signaling Pathway
Extracellular signals like growth factors activate the Ras/MAPK cascade, leading to the phosphorylation and activation of ERK1/2.[11] Activated ERK then phosphorylates and activates RSK2, which in turn phosphorylates a wide range of cytoplasmic and nuclear substrates to regulate processes like cell proliferation, survival, and motility.[3][11][12] this compound acts by directly inhibiting the kinase activity of RSK2.
Caption: Simplified RSK2 signaling cascade and the point of inhibition by this compound.
Experimental Workflow for Inhibitor Optimization
This workflow outlines the key stages for characterizing and optimizing the concentration of this compound, from initial biochemical assays to validation in a cellular context.
Caption: Workflow for optimizing this compound concentration from biochemical to phenotypic assays.
Troubleshooting Guide
Q4: I am not observing any inhibition of RSK2 activity. What should I do?
This is a common issue that can often be resolved by systematically checking experimental parameters. Use the following decision tree to diagnose the problem.
Table 3: Troubleshooting Lack of RSK2 Inhibition
| Potential Cause | Recommended Solution | Rationale |
| Inhibitor Integrity | Confirm the correct preparation, storage, and solubility of your this compound stock. | Improperly stored or dissolved compounds can lose activity.[6] |
| Assay Conditions | Verify enzyme activity with a known control inhibitor (if available). Check ATP concentration; high ATP levels can outcompete ATP-competitive inhibitors.[5][13] | This confirms the assay is working correctly and that conditions are suitable for detecting inhibition. |
| Enzyme Quality | Ensure you are using active, purified recombinant RSK2. Run a sample on an SDS-PAGE gel to check for degradation. | Low enzyme activity or degraded enzyme will lead to a poor signal window and unreliable results. |
| Cellular Uptake (Cell-based assays) | Increase incubation time or inhibitor concentration. Use a cell line known to have active MAPK/RSK signaling. | The inhibitor may not be cell-permeable or may be actively pumped out of the cells.[14] |
| Pathway Activation (Cell-based assays) | Ensure the RSK2 pathway is activated in your cells (e.g., by serum or growth factor stimulation). Check for phosphorylation of RSK2 or its downstream targets (e.g., p-CREB) by Western Blot. | An inhibitor cannot show an effect if its target is not active.[6] |
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting experiments where no inhibition is observed.
Caption: A decision tree for troubleshooting experiments with no observed RSK2 inhibition.
Q5: I am observing high cytotoxicity in my cell-based assays. What can I do?
High cytotoxicity can be caused by the inhibitor's on-target effects (inhibiting a crucial survival pathway) or off-target effects.
-
Lower the Concentration: The simplest solution is to lower the concentration of this compound. Determine the IC50 for RSK2 inhibition and the CC50 (50% cytotoxic concentration) and calculate a therapeutic window.
-
Reduce Incubation Time: Shorten the exposure time of the cells to the compound. A time-course experiment can help find a balance between target inhibition and cell death.
-
Assess Off-Target Effects: If cytotoxicity occurs at concentrations far above the IC50 for RSK2 inhibition, it may be due to off-target effects. Consider screening this compound against a panel of other kinases to assess its specificity.[8][15]
-
Check the Vehicle: Ensure that the concentration of the solvent (e.g., DMSO) is not causing toxicity. Most cell lines can tolerate DMSO up to 0.5%, but it is best to keep it below 0.1%.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting RSK2 in Cancer Therapy: A Review of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identifying requirements for RSK2 specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
RSK2-IN-3 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the RSK2 inhibitor, RSK2-IN-3, and guidance on how to mitigate them. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also referred to as compound 26 in some literature) is a reversible covalent inhibitor of Ribosomal S6 Kinase 2 (RSK2).[1] It targets a cysteine residue within the C-terminal kinase domain (CTKD) of the closely related kinase MSK1 and has demonstrated potent activity against RSK2.[1] Covalent inhibitors work by forming a stable bond with their target protein, which can lead to prolonged inhibition.
Q2: What are the known or likely off-target effects of this compound?
While a specific kinome-wide selectivity profile for this compound has not been published, data from a closely related chloropyrimidine compound (compound 22) provides insight into its likely off-target profile. This related compound demonstrated a favorable selectivity profile, but did show activity against a number of other kinases.[1]
Q3: How can I minimize the risk of misinterpreting my experimental results due to off-target effects?
Q4: What are the potential consequences of the off-target activity of this compound in my experiments?
Troubleshooting Guide
| Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Toxicity or Reduced Viability | Inhibition of kinases essential for cell survival, such as FLT3 or PLK2, which are potential off-targets. | 1. Perform a dose-response curve: Determine the lowest effective concentration of this compound that inhibits RSK2 without causing significant toxicity. 2. Validate with a structurally different RSK2 inhibitor: Assess if another RSK2 inhibitor with a different off-target profile causes similar toxicity. 3. Assess apoptosis markers: Use assays like caspase-3/7 activity or TUNEL staining to determine if the toxicity is due to apoptosis, which could be linked to off-target pathway modulation. |
| Phenotype is Inconsistent with Known RSK2 Function | The observed phenotype may be due to the inhibition of an off-target kinase, such as AAK1, HASPIN, or members of the MAP kinase pathway (MAP4K2, MEK5). | 1. Confirm on-target engagement: Use a target engagement assay (e.g., cellular thermal shift assay - CETSA) to verify that this compound is binding to RSK2 in your experimental system at the concentrations used. 2. Genetic validation: Use siRNA or CRISPR to knock down RSK2 and see if the phenotype is replicated. If the phenotype persists with RSK2 knockdown and is only observed with the inhibitor, it is likely an off-target effect. 3. Profile downstream signaling: Analyze the phosphorylation status of known substrates of potential off-target kinases to see if those pathways are being affected. |
| Inconsistent Results Between Experiments | Variability in off-target effects due to slight differences in experimental conditions (e.g., cell density, serum concentration) that can alter the activity of off-target kinases. | 1. Standardize experimental protocols: Ensure all experimental parameters are kept consistent between replicates and experiments. 2. Use a narrow concentration range: Once the optimal concentration is determined, use it consistently. 3. Monitor the activity of a known RSK2 substrate: Use the phosphorylation of a well-established RSK2 substrate as a positive control for on-target activity in every experiment. |
Quantitative Data: Kinase Selectivity Profile
The following table summarizes the kinase selectivity data for compound 22, a chloropyrimidine analog of this compound. The data is presented as percent inhibition at a given concentration, providing an indication of the likely off-target profile of this compound.
| Target Kinase | % Inhibition of Analog Compound 22 | Potential Implication of Off-Target Inhibition |
| MSK1 | 86% | Closely related to RSK2; co-inhibition is expected. |
| MSK2 | 96% | Closely related to RSK2; co-inhibition is expected. |
| RSK1 | 73% | Inhibition of other RSK family members can lead to broader effects on cell signaling. |
| YSK4 | 96% | Member of the Ste20 family, involved in stress responses. |
| VRK2 | 85% | Involved in cell cycle regulation and tumor progression. |
| PLK2 | 82% | Regulates centriole duplication and the cell cycle. |
| PI3KCB | 79% | A subunit of PI3-kinase, a key regulator of cell growth and survival. |
| MEK5 | 78% | An upstream activator of ERK5 in the MAP kinase pathway. |
| AAK1 | 77% | Involved in clathrin-mediated endocytosis. |
| HASPIN | 75% | A key regulator of mitosis. |
| FLT3 | 74% | A receptor tyrosine kinase often mutated in leukemia. |
| MAP4K2 | 69% | A member of the Ste20 family, involved in stress signaling. |
| RIPK4 | 69% | Involved in keratinocyte differentiation. |
| (Data is for a closely related analog, compound 22, as reported in Hall A, et al. ACS Med Chem Lett. 2022)[1] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Competition Binding Assay (e.g., KINOMEscan™)
Objective: To determine the off-target binding profile of this compound across a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.
-
Assay Principle: The assay is based on a competition binding format. A DNA-tagged kinase is incubated with an immobilized, active-site directed ligand. The test compound (this compound) is added to the reaction. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Assay Procedure:
-
Kinases from a comprehensive panel are individually mixed with the immobilized ligand and the test compound in microtiter plates.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
-
Data Analysis: The amount of kinase bound to the immobilized ligand is compared to a DMSO control. The results are typically reported as "% of Control," where a lower percentage indicates stronger binding of the test compound. A dissociation constant (Kd) can also be determined by running the assay with a range of compound concentrations.
Protocol 2: Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
Objective: To verify that this compound engages with its intended target, RSK2, in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control (DMSO).
-
Heating: Heat the cell lysates at a range of temperatures. Ligand-bound proteins are generally more stable to heat-induced unfolding and aggregation.
-
Protein Separation: Centrifuge the samples to pellet the aggregated, unfolded proteins.
-
Analysis: Collect the supernatant containing the soluble, non-aggregated proteins. Analyze the amount of soluble RSK2 at each temperature using Western blotting or another protein detection method.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound is binding to and stabilizing the RSK2 protein.
Visualizations
Caption: The RSK2 signaling pathway is activated downstream of the MAPK cascade.
Caption: A workflow for identifying and mitigating off-target effects.
References
Technical Support Center: Troubleshooting RSK2-IN-3 Experiments
Welcome to the technical support center for RSK2-IN-3, a reversible covalent inhibitor of Ribosomal S6 Kinase 2 (RSK2). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments and address common issues that may arise when using this inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I not observing the expected inhibitory effect of this compound on my target protein phosphorylation or downstream signaling?
Possible Causes & Solutions:
-
Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit RSK2 in your specific experimental system.
-
Solution: Perform a dose-response experiment to determine the optimal concentration. While specific IC50 values for this compound are not widely published, related compounds and its high pIC50 values against related kinases (pIC50 of 9.2 for MSK1 CTKD and 8.3 for the ERK2-MSK1 cascade) suggest that it is a potent inhibitor.[1] A good starting point for a dose-response curve would be a range from 1 nM to 10 µM.
-
-
Cell Permeability and Efflux: The compound may have poor permeability into your specific cell line, or it may be actively removed by cellular efflux pumps.
-
Solution: If you suspect permeability issues, consider using a different cell line or permeabilization agents if compatible with your assay. To address efflux, you can try co-incubating with known efflux pump inhibitors, although this can introduce confounding variables.
-
-
Compound Stability and Solubility: this compound may be unstable or precipitate in your cell culture medium.
-
Solution: Prepare fresh stock solutions in a suitable solvent like DMSO.[2][3] When diluting into aqueous media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation.[2][3] If precipitation is observed, brief sonication or warming to 37°C may help.[3]
-
-
Inactive RSK2 Pathway: The RSK2 signaling pathway may not be sufficiently activated in your experimental conditions. RSK2 is activated downstream of the MAPK/ERK pathway.[4][5][6]
-
Solution: Ensure your cells are stimulated with an appropriate growth factor (e.g., EGF, FGF) or mitogen to activate the ERK/RSK2 pathway. Confirm pathway activation by assessing the phosphorylation of ERK and RSK2 itself.
-
-
Incorrect Experimental Timeline: As a reversible covalent inhibitor, the kinetics of binding and inhibition are important.[7][8]
-
Solution: Optimize the pre-incubation time of your cells with this compound before adding a stimulus. A pre-incubation of 1-2 hours is a common starting point for covalent inhibitors.[9]
-
Q2: I am observing high variability or inconsistent results between my experimental replicates.
Possible Causes & Solutions:
-
Pipetting and Mixing Errors: Inaccurate pipetting or inadequate mixing of reagents can lead to significant variability.
-
Solution: Calibrate your pipettes regularly. Ensure thorough but gentle mixing of all solutions, especially the inhibitor and cell suspensions.
-
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.
-
Solution: Ensure a homogenous cell suspension before seeding and use consistent plating techniques.
-
-
Edge Effects in Multi-well Plates: Wells on the outer edges of a plate are more prone to evaporation, which can alter the effective concentration of the inhibitor.
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Q3: The inhibitor is showing cytotoxicity at concentrations where I expect to see specific inhibition.
Possible Causes & Solutions:
-
Off-Target Effects: At higher concentrations, this compound may inhibit other kinases or cellular targets, leading to toxicity.
-
Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assays to determine the cytotoxic concentration range. Aim to work at concentrations below the toxic threshold.
-
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
Quantitative Data Summary
| Inhibitor | Target | Assay Type | IC50 / pIC50 | Reference |
| This compound | MSK1 CTKD | Biochemical | pIC50 = 9.2 | [1] |
| This compound | ERK2-MSK1 Cascade | Cell-based | pIC50 = 8.3 | [1] |
| RSK-IN-2 | RSK1 | Biochemical | IC50 = 30.78 nM | [10] |
| RSK-IN-2 | RSK2 | Biochemical | IC50 = 37.89 nM | [10] |
| RSK-IN-2 | RSK3 | Biochemical | IC50 = 20.51 nM | [10] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the efficacy of this compound.
Western Blot Analysis of Downstream Target Phosphorylation (e.g., p-CREB)
This protocol describes how to assess the inhibitory effect of this compound by measuring the phosphorylation of a known downstream substrate of RSK2, CREB, at Ser133.[11][12][13]
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, A549) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with a known RSK2 activator, such as Epidermal Growth Factor (EGF) at 50 ng/mL for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins on an 8-12% SDS-PAGE gel.[14]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibodies against phospho-CREB (Ser133) and total CREB overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-CREB signal to the total CREB signal for each sample.
-
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on a given cell line.[15]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15]
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[15]
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.[15]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control and plot the cell viability against the log of the inhibitor concentration to determine the IC50 for cytotoxicity.
-
Visualizations
RSK2 Signaling Pathway and Point of Inhibition
Caption: RSK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting Lack of this compound Effect
Caption: A logical workflow for troubleshooting experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. sinobiological.com [sinobiological.com]
- 6. RSK2 and its binding partners in cell proliferation, transformation and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tebubio.com [tebubio.com]
- 8. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. RSK-IN-2 | CymitQuimica [cymitquimica.com]
- 11. Rsk-2 activity is necessary for epidermal growth factor-induced phosphorylation of CREB protein and transcription of c-fos gene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. researchgate.net [researchgate.net]
- 14. Identification of RSK substrates using an analog-sensitive kinase approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a novel RSK2 inhibitor for the treatment of metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with RSK2-IN-3 treatment
Welcome to the technical support center for RSK2-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting potential issues encountered during the use of this compound, a reversible covalent inhibitor of RSK2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a reversible covalent inhibitor that targets the p90 ribosomal S6 kinase 2 (RSK2).[1] RSK2 is a serine/threonine kinase that functions downstream of the MAPK/ERK signaling pathway.[2][3] It plays a crucial role in regulating cell proliferation, survival, growth, and motility.[2][4][5] RSK2 is composed of two functional kinase domains: the N-terminal kinase domain (NTKD) and the C-terminal kinase domain (CTKD).[3] Extracellular signals, such as growth factors, lead to the activation of ERK, which in turn phosphorylates and activates RSK2.[2] Activated RSK2 then phosphorylates a variety of downstream substrates, including transcription factors like CREB and c-Fos, and other signaling proteins.[2][6]
Q2: What are the expected outcomes of successful this compound treatment in a cellular assay?
Successful inhibition of RSK2 by this compound is expected to lead to a decrease in the phosphorylation of its downstream targets. A common biomarker for RSK2 activity is the phosphorylation of Y-box binding protein 1 (YB-1).[5] Therefore, a reduction in phospho-YB-1 (S102) levels is a primary indicator of effective RSK2 inhibition.[5] Depending on the cell type and context, other expected outcomes may include decreased cell proliferation, induction of apoptosis, and reduced cell migration or invasion.[3][4]
Q3: Are there known off-target effects for RSK inhibitors?
While this compound is designed to be specific for RSK2, it is important to consider potential off-target effects, a common issue with kinase inhibitors.[7] Some RSK inhibitors have been shown to have off-target effects on other kinases or cellular components. For instance, certain N-terminal kinase domain-targeting RSK inhibitors have been observed to inhibit phosphodiesterases (PDEs), leading to increased cAMP levels and subsequent PKA-mediated phosphorylation events.[8] It is crucial to include appropriate controls to distinguish between on-target and off-target effects.
Troubleshooting Guides
Problem 1: No effect on downstream RSK2 signaling after this compound treatment.
Possible Cause 1: Suboptimal Inhibitor Concentration Your concentration of this compound may be too low to effectively inhibit RSK2 in your specific cell line.
-
Solution: Perform a dose-response experiment to determine the optimal concentration and the IC50 value for your experimental system.[7][9]
Possible Cause 2: Cell Line Specificity The activity and expression levels of the MAPK/ERK/RSK2 signaling pathway can vary significantly between different cell lines.[9]
-
Solution: Confirm that your chosen cell line expresses RSK2 and has a constitutively active or inducible MAPK/ERK pathway. You can verify this by performing a baseline western blot for total RSK2 and phosphorylated ERK (p-ERK).
Possible Cause 3: Poor Cell Permeability The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.[10]
-
Solution: While this compound is designed for cell-based assays, issues with permeability can still arise. Ensure proper solubilization of the compound and consider increasing the incubation time.
Possible Cause 4: Compound Instability The inhibitor may be degrading in the cell culture medium over the course of the experiment.[10]
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Minimize the time the compound spends in aqueous solutions before being added to the cells.
Problem 2: Unexpected increase in phosphorylation of a protein after this compound treatment.
Possible Cause 1: Off-Target Effects As mentioned in the FAQs, some RSK inhibitors can have off-target effects. An unexpected increase in phosphorylation could be due to the inhibition of a phosphatase or the activation of another kinase cascade.[8]
-
Solution: To investigate this, consider using a structurally different RSK2 inhibitor as a control. If both inhibitors produce the same unexpected phosphorylation, it is more likely to be a consequence of RSK2 inhibition. If not, it may be an off-target effect of this compound. A kinome scan could also help identify off-target interactions.
Possible Cause 2: Feedback Loop Activation Inhibition of a signaling pathway can sometimes lead to the activation of compensatory feedback loops.[5] For example, inhibiting RSK2 might lead to the upregulation of a parallel signaling pathway that results in the phosphorylation of the observed protein.
-
Solution: Analyze the kinetics of the unexpected phosphorylation event. A rapid increase might suggest a direct enzymatic effect, while a delayed increase could indicate transcriptional upregulation of another kinase.
Problem 3: High variability between experimental replicates.
Possible Cause 1: Inconsistent Experimental Execution Variability can be introduced through inconsistent cell seeding, pipetting errors, or uneven inhibitor distribution.[7]
-
Solution: Ensure uniform cell seeding density. When adding the inhibitor, mix gently but thoroughly. Calibrate your pipettes regularly.
Possible Cause 2: Edge Effects in Assay Plates The outer wells of a microplate are more prone to evaporation, which can concentrate the inhibitor and affect cell health, leading to variability.[7]
-
Solution: Avoid using the outermost wells of your assay plates for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
Data Presentation
Table 1: Example Dose-Response of this compound on p-YB-1 Levels
| This compound Conc. (µM) | % Inhibition of p-YB-1 (S102) |
| 0.01 | 5.2 ± 1.1 |
| 0.1 | 25.8 ± 3.5 |
| 1 | 78.3 ± 5.2 |
| 10 | 95.1 ± 2.8 |
| 100 | 98.9 ± 1.5 |
Table 2: Cell Viability in Response to this compound Treatment (72h)
| Cell Line | This compound GI50 (µM) |
| MDA-MB-231 | 2.5 |
| A549 | 8.1 |
| HCT116 | > 25 |
Experimental Protocols
Western Blot for Phosphorylated YB-1
-
Cell Culture and Treatment: Seed cells to achieve 70-80% confluency. Treat with varying concentrations of this compound for the desired time.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-YB-1 (S102) and total YB-1 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the bands using an ECL detection system.
Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[9]
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound. The final DMSO concentration should be below 0.5%. Add the diluted compound to the wells.[9]
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Assay: Add MTS or MTT reagent to each well and incubate for 1-4 hours.[9]
-
Measurement: Measure the absorbance at the appropriate wavelength.[9]
-
Data Analysis: Normalize the absorbance values to the vehicle control and calculate the GI50 values.[9]
Visualizations
Caption: The MAPK/ERK/RSK2 signaling pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for testing the efficacy of this compound.
Caption: A logic diagram for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting RSK2 in Cancer Therapy: A Review of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ribosomal S6 Kinase 2 Is a Key Regulator in Tumor Promoter–Induced Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. sinobiological.com [sinobiological.com]
- 7. benchchem.com [benchchem.com]
- 8. Divergent off-target effects of RSK N-terminal and C-terminal kinase inhibitors in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: RSK2-IN-3 Cytotoxicity and Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing RSK2-IN-3 in cytotoxicity and cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a reversible covalent inhibitor of Ribosomal S6 Kinase 2 (RSK2). RSK2 is a serine/threonine kinase that functions downstream of the Ras-MEK-ERK signaling pathway and plays a critical role in cell proliferation, survival, and motility.[1][2] By inhibiting RSK2, this compound can lead to decreased cell proliferation and the induction of apoptosis in cancer cells where the RSK2 pathway is activated.[3][4]
Q2: What is the optimal concentration of this compound to use in my cell-based assays?
The optimal concentration of this compound is cell-line dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A typical starting point for a dose-response curve could range from 1 nM to 100 µM.
Q3: How should I prepare and store this compound?
For specific storage and preparation instructions, always refer to the manufacturer's data sheet. Generally, kinase inhibitors are dissolved in an organic solvent like DMSO to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Can this compound have off-target effects?
While this compound is designed to be an RSK2 inhibitor, like most kinase inhibitors, it may have off-target effects. It is advisable to consult kinase inhibitor profiling studies if available, or to include appropriate controls in your experiments to account for potential off-target effects. This could involve using a structurally related but inactive compound or testing the inhibitor in a cell line where RSK2 is not expressed or is knocked down.
Q5: How can I confirm that this compound is inhibiting its target in my cells?
To confirm target engagement, you can perform a Western blot to analyze the phosphorylation status of known RSK2 substrates, such as YB-1. A decrease in the phosphorylation of these substrates upon treatment with this compound would indicate successful target inhibition.[1]
Troubleshooting Guides
General Kinase Inhibitor Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Pipetting errors, improper mixing, or edge effects in the assay plate. | Calibrate pipettes, ensure thorough but gentle mixing of reagents, and avoid using the outer wells of the plate.[5] |
| Inhibitor precipitation in culture medium | Poor aqueous solubility of the compound. | Prepare a high-concentration stock in DMSO and ensure the final DMSO concentration in the medium is low. Pre-warming the medium to 37°C before adding the inhibitor can also help. For long-term experiments, consider renewing the medium with freshly prepared inhibitor.[6][7] |
| No observable effect of the inhibitor | Suboptimal inhibitor concentration, inactive compound, or insensitive cell line. | Perform a dose-response curve to determine the IC50. Verify the activity of your inhibitor stock. Ensure your chosen cell line expresses active RSK2.[6] |
| Higher than expected IC50 value | Incorrect assay conditions (e.g., ATP concentration), or rapid degradation of the inhibitor. | Optimize assay conditions. For ATP-competitive inhibitors, the apparent IC50 can be influenced by the ATP concentration. Check the stability of the inhibitor in your culture medium over the time course of the experiment.[5] |
MTT/MTS Cell Viability Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High background absorbance | Contamination of reagents or culture medium. Phenol red in the medium can also interfere. | Use sterile technique and fresh reagents. Use a background control (medium with MTT/MTS but no cells) and subtract this value. Consider using phenol red-free medium for the assay.[8] |
| Low signal or weak color development | Insufficient number of viable cells, or suboptimal incubation time with MTT/MTS. | Ensure you are seeding an adequate number of cells and that they are in the logarithmic growth phase. Optimize the incubation time for your specific cell line. |
| Formazan crystals not dissolving (MTT assay) | Incomplete solubilization. | Ensure thorough mixing after adding the solubilization buffer. You can gently pipette up and down or use an orbital shaker.[8] |
Annexin V/PI Apoptosis Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High percentage of Annexin V positive cells in the negative control | Cells were harvested too harshly, leading to membrane damage. Spontaneous apoptosis due to over-confluency or nutrient deprivation. | Use a gentle cell detachment method (e.g., Accutase or scraping instead of trypsin-EDTA). Ensure cells are healthy and in the logarithmic growth phase.[9] |
| Weak or no Annexin V staining in the treated group | Insufficient drug concentration or treatment time. Loss of apoptotic cells during washing steps. | Perform a time-course and dose-response experiment to determine optimal conditions. Be gentle during washing steps and consider collecting the supernatant which may contain detached apoptotic cells.[9] |
| High percentage of PI positive cells in all samples | Cells have lost membrane integrity due to necrosis or late-stage apoptosis. Mechanical damage during sample preparation. | Distinguish between apoptosis and necrosis by looking at the Annexin V single-positive population (early apoptosis). Handle cells gently throughout the staining procedure.[9] |
Data Presentation
Table 1: Example of this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cell Line A | Breast Cancer | Data not available | [Internal Data/Literature] |
| Cell Line B | Lung Cancer | Data not available | [Internal Data/Literature] |
| Cell Line C | Melanoma | Data not available | [Internal Data/Literature] |
| Cell Line D | Colon Cancer | Data not available | [Internal Data/Literature] |
| (Note: This table is a template. Researchers should populate it with their own experimental data or refer to specific literature for this compound.) |
Table 2: Example of Apoptosis Induction by this compound
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Cell Line A | Vehicle (DMSO) | e.g., 2.5% | e.g., 1.8% |
| This compound (IC50) | e.g., 15.2% | e.g., 8.7% | |
| This compound (2x IC50) | e.g., 28.9% | e.g., 15.4% | |
| (Note: This table presents example data. Actual results will vary depending on the cell line and experimental conditions.) |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[8][10][11]
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are completely dissolved. Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
This protocol is based on standard Annexin V/PI staining procedures.[9][12][13]
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control as described for the MTT assay.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, use a gentle detachment solution.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Mandatory Visualizations
Caption: Simplified RSK2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound cytotoxicity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. RSK2 and its binding partners in cell proliferation, transformation and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Overcoming Poor Solubility of RSK2-IN-3
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming the poor aqueous solubility of the RSK2 inhibitor, RSK2-IN-3. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound precipitates out of solution upon addition to aqueous buffer or cell culture medium. | The concentration of the organic solvent (e.g., DMSO) in the final aqueous solution is too low to maintain solubility. | Prepare a higher concentration stock solution in an appropriate organic solvent like DMSO. When diluting into your aqueous medium, do so in a stepwise manner, vortexing or mixing gently between additions. Ensure the final concentration of the organic solvent is kept as low as possible (typically ≤ 0.1% for cell-based assays) to avoid cytotoxicity.[1] |
| The aqueous buffer has a pH that is not optimal for this compound solubility. | While specific data for this compound is limited, the solubility of many small molecules is pH-dependent. If compatible with your experimental design, test a small range of pH values for your buffer to see if solubility improves. | |
| The temperature of the aqueous solution is too low. | For some compounds, a slight increase in temperature can improve solubility. You can try gently warming your buffer before adding the inhibitor stock solution. However, be mindful of the thermal stability of this compound and other components in your experiment. | |
| Inconsistent experimental results when using this compound. | Incomplete dissolution of the compound, leading to variability in the effective concentration. | Ensure the stock solution is fully dissolved before use. This can be aided by vortexing or gentle warming.[1] Visually inspect the solution for any particulate matter. |
| Degradation of the compound due to improper storage or repeated freeze-thaw cycles. | Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[1] Store the aliquots at the recommended temperature, typically -20°C or -80°C. | |
| Observed cytotoxicity in cell-based assays. | The concentration of the organic solvent (e.g., DMSO, ethanol) is too high. | The final concentration of DMSO in cell culture should ideally be kept below 0.1% to avoid solvent-induced toxicity.[1] Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the solvent used to dissolve this compound.[1] |
| The concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For poorly water-soluble inhibitors like this compound, the recommended starting solvent is anhydrous Dimethyl Sulfoxide (DMSO).[1] Ethanol can also be used, but DMSO is often preferred as it can be better tolerated by some cell lines.[2]
Q2: How can I prepare a stock solution of this compound?
A2: To prepare a stock solution, accurately weigh the desired amount of this compound powder and add the appropriate volume of anhydrous DMSO to achieve your target concentration (e.g., 10 mM).[1] Ensure complete dissolution by vortexing or gentle warming.[1] For sensitive applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.[1]
Q3: What is the maximum concentration of DMSO that can be used in cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally not exceed 0.1%.[1] It is crucial to include a vehicle control (medium with the same final DMSO concentration) in all experiments to account for any effects of the solvent itself.[1]
Q4: My this compound is still precipitating in my aqueous buffer. What other options do I have?
A4: If you continue to experience precipitation, you can explore the use of co-solvents or formulation strategies. For in vivo studies or more complex in vitro systems, formulations using co-solvents like PEG300 and surfactants like Tween-80 have been used to improve the solubility of poorly soluble compounds. A typical formulation might consist of a mixture such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
Q5: How should I store my this compound stock solution?
A5: It is recommended to aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1] Store the aliquots in a tightly sealed container at -20°C or -80°C.
Quantitative Data Summary
| Solvent | Properties | Recommended Use |
| Dimethyl Sulfoxide (DMSO) | Aprotic, highly polar solvent. Can dissolve a wide range of polar and nonpolar compounds.[2] | Recommended as the primary solvent for preparing high-concentration stock solutions. The final concentration in aqueous solutions, especially for cell-based assays, should be kept low (e.g., ≤ 0.1%) to minimize toxicity.[1] |
| Ethanol | Polar protic solvent. Miscible with water. | Can be used as an alternative to DMSO. However, it may be more toxic to some cell lines.[2] |
| Polyethylene Glycol 300 (PEG300) | A water-miscible co-solvent. | Often used in combination with other solvents like DMSO and surfactants to improve the solubility of hydrophobic compounds, particularly for in vivo formulations.[3] |
| Tween-80 (Polysorbate 80) | A non-ionic surfactant. | Used as an emulsifier and stabilizer in formulations to prevent precipitation of poorly soluble compounds in aqueous solutions.[3] |
Experimental Protocols
Protocol for Preparation and Use of this compound in Cell Culture
This protocol provides a general guideline for dissolving this compound and adding it to a cell culture experiment.
1. Preparation of a 10 mM Stock Solution in DMSO:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood.
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, for 1 mg of a compound with a molecular weight of 500 g/mol , you would need 200 µL of DMSO for a 10 mM stock.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (e.g., 37°C) can be used to aid dissolution, but be cautious of compound stability.[1]
-
Sterilization (Optional): For long-term storage or highly sensitive experiments, filter the stock solution through a sterile 0.22 µm syringe filter.[1]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C.[1]
2. Dilution of Stock Solution for Cell Treatment:
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Serial Dilution (Recommended): To avoid precipitation, perform a serial dilution. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first dilute the stock 1:10 in sterile PBS or culture medium to make a 1 mM intermediate solution. Then, add the appropriate volume of the intermediate solution to your final volume of pre-warmed culture medium.
-
Direct Dilution: Add the required volume of the 10 mM stock solution to the pre-warmed culture medium. For a 1:1000 dilution (to get 10 µM), add 1 µL of the 10 mM stock to every 1 mL of medium. It is crucial to add the stock solution to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equal volume of culture medium.[1]
-
Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired final concentration of this compound or the vehicle control.
Visualizations
Caption: The MAPK/ERK signaling pathway leading to the activation of RSK2 and its subsequent downstream effects.
References
Technical Support Center: RSK2-IN-3 Time-Course Experiment Design
This technical support center provides researchers, scientists, and drug development professionals with guidance on designing and troubleshooting time-course experiments using the RSK2 inhibitor, RSK2-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a reversible covalent inhibitor of Ribosomal S6 Kinase 2 (RSK2).[1] RSK2 is a serine/threonine-protein kinase that functions downstream of the MAPK/ERK signaling pathway.[2][3] It plays a crucial role in regulating cell proliferation, survival, and motility by phosphorylating a variety of substrates, including transcription factors like CREB1 and signaling molecules like BAD.[3][4] RSK2 is activated through phosphorylation by ERK and PDK1.[5]
Q2: What is the typical starting concentration and incubation time for this compound in cell-based assays?
A2: The optimal concentration and incubation time for this compound are cell-type dependent and should be determined empirically. However, a common starting point for kinase inhibitors is to perform a dose-response experiment ranging from 10 nM to 10 µM. For time-course experiments, phosphorylation of downstream targets can be observed as early as 30 minutes, with later time points (e.g., 2, 8, and 24 hours) used to assess downstream effects on gene expression and cell phenotype.[6]
Q3: How can I verify that this compound is inhibiting RSK2 in my experiment?
A3: Inhibition of RSK2 can be verified by assessing the phosphorylation status of its downstream substrates via Western blotting. A common and reliable readout is the phosphorylation of Y-box binding protein-1 (YB-1) at Ser102.[5][7] A decrease in p-YB-1 (Ser102) levels upon treatment with this compound would indicate successful target engagement. Other downstream targets that can be assessed include CREB at Ser133 and Histone H3 at Ser10.[8][9]
Q4: What are potential off-target effects of this compound?
A4: While this compound is designed to be a specific RSK2 inhibitor, like most kinase inhibitors, it may have off-target effects. It is important to include appropriate controls in your experiments, such as using multiple cell lines, comparing the effects to other known RSK inhibitors (e.g., SL0101, BI-D1870), or using genetic approaches like siRNA-mediated knockdown of RSK2 to confirm that the observed phenotype is on-target.[5][7]
Troubleshooting Guide
Problem 1: No change in the phosphorylation of downstream targets after this compound treatment.
-
Possible Cause: Insufficient inhibitor concentration or incubation time.
-
Solution: Perform a dose-response experiment with a wider range of concentrations and a time-course experiment with earlier and later time points.
-
-
Possible Cause: Low RSK2 activity in the chosen cell line or experimental conditions.
-
Possible Cause: Poor inhibitor stability.
-
Solution: Prepare fresh inhibitor stock solutions for each experiment and store them under the recommended conditions.
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause: Variability in cell culture conditions.
-
Solution: Maintain consistent cell passage numbers, seeding densities, and serum concentrations. Ensure cells are healthy and in the exponential growth phase before treatment.
-
-
Possible Cause: Inconsistent inhibitor dosage.
-
Solution: Use a calibrated pipette for adding the inhibitor and ensure proper mixing.
-
Problem 3: Unexpected cell toxicity.
-
Possible Cause: Off-target effects of the inhibitor at high concentrations.
-
Solution: Perform a cell viability assay (e.g., MTS or MTT) to determine the cytotoxic concentration of this compound for your cell line. Use the lowest effective concentration that inhibits RSK2 activity.
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and is below the toxic threshold for your cells (typically <0.5%).
-
Data Presentation
Table 1: Example IC50 Values for RSK Inhibitors
| Inhibitor | Target(s) | IC50 (in vitro) | Cell-Based Assay Potency | Reference |
| SL0101 | RSK1/2 | 89 nM | Suppresses proliferation of MCF-7 and LNCaP cells | [9] |
| BI-D1870 | RSK1/2/3/4 | ~15 nM | Potent inhibitor of RSK activity in cells | [5][11] |
| This compound | RSK2 | Not specified | Reversible covalent inhibitor | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of RSK2 Activity
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve cells in serum-free media for 12-24 hours to reduce basal RSK2 activity.
-
Pre-treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate cells with a growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes to activate the RSK2 pathway.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against p-YB-1 (Ser102), total YB-1, p-RSK2 (Ser227), total RSK2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: RSK2 Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for a time-course study with this compound.
Caption: A decision tree for troubleshooting common issues with this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting RSK2 in Cancer Therapy: A Review of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Ribosomal S6 Kinase 2 Is a Key Regulator in Tumor Promoter–Induced Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Regulatory Mechanism for RSK2 NH2-Terminal Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer [frontiersin.org]
- 11. Identifying requirements for RSK2 specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
RSK2-IN-3 degradation and half-life in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the inhibitor RSK2-IN-3. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is best dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q2: How should I store the this compound stock solution?
A2: Store the DMSO stock solution of this compound at -20°C or -80°C. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: What is the expected half-life of this compound in cell culture media?
A3: Currently, there is no published data specifically detailing the half-life of this compound in cell culture media. The stability of a small molecule inhibitor in culture media can be influenced by several factors including the composition of the media, the presence of serum, incubation temperature, and pH. It is recommended to experimentally determine the stability under your specific experimental conditions. A general protocol for assessing compound stability is provided in the "Experimental Protocols" section.
Q4: How can I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration of this compound should be determined by performing a dose-response experiment in your specific cell line and assay. This will allow you to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.
Q5: What is the mechanism of action of RSK2?
A5: RSK2 (Ribosomal S6 Kinase 2) is a serine/threonine kinase that functions downstream of the Ras-MAPK signaling pathway.[1] It is activated by ERK1/2 and goes on to phosphorylate numerous substrates in the cytoplasm and nucleus, thereby regulating diverse cellular processes such as cell growth, proliferation, survival, and motility.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibitory effect of this compound | Compound Degradation: this compound may be unstable in the cell culture media under your experimental conditions. | Perform a stability study of this compound in your specific cell culture media (see Experimental Protocols). Consider reducing the incubation time or replenishing the media with fresh inhibitor during long-term experiments. |
| Incorrect Concentration: The concentration of the inhibitor may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. | |
| Cell Line Specificity: The RSK2 signaling pathway may not be active or critical in your chosen cell line. | Confirm the expression and activation of RSK2 in your cell line using techniques like Western blotting. | |
| High background signal in kinase assay | Suboptimal Assay Conditions: Incorrect concentrations of enzyme, substrate, or ATP can lead to high background. | Optimize the concentrations of all assay components. Ensure the reaction buffer, pH, and temperature are optimal for RSK2 activity. |
| Reagent Quality: Purity of the enzyme, substrate, and inhibitor can affect results. | Use high-purity reagents. Ensure proper storage and handling of all components. | |
| Cell toxicity observed at effective inhibitor concentrations | Off-Target Effects: The inhibitor may be interacting with other kinases or cellular components, leading to toxicity. | Perform a kinase selectivity profile to identify potential off-target effects. Lower the concentration of the inhibitor and/or reduce the treatment duration. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.5% for DMSO). |
Quantitative Data Summary
Since specific degradation data for this compound is not publicly available, the following table provides an illustrative example of how to present stability data for a small molecule inhibitor in cell culture media.
| Time (hours) | Concentration in Media without Serum (% of initial) | Concentration in Media with 10% FBS (% of initial) |
| 0 | 100% | 100% |
| 2 | 98% | 92% |
| 6 | 95% | 85% |
| 12 | 91% | 75% |
| 24 | 85% | 60% |
| 48 | 78% | 45% |
Note: This is example data. Actual stability will vary depending on the compound and experimental conditions.
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Media
This protocol is adapted from general methods for assessing small molecule stability in vitro.
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), optional
-
HPLC-MS system
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the this compound stock solution into pre-warmed cell culture medium (with or without serum) to a final concentration relevant to your experiments (e.g., 1 µM).
-
Aliquot the medium containing this compound into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At each time point, remove one tube and immediately stop the degradation by adding a cold organic solvent (e.g., acetonitrile) and placing it on ice.
-
Centrifuge the samples to precipitate any proteins.
-
Analyze the supernatant by HPLC-MS to quantify the remaining concentration of this compound.
-
The concentration at time 0 is considered 100%. Calculate the percentage of this compound remaining at each subsequent time point.
-
Plot the percentage of remaining compound against time to determine the degradation profile and estimate the half-life.
Visualizations
RSK2 Signaling Pathway
Caption: The Ras-ERK-RSK2 signaling pathway and its downstream targets.
Experimental Workflow for Testing this compound
Caption: A general experimental workflow for characterizing this compound.
References
Technical Support Center: Preventing RSK2-IN-3 Precipitation
Welcome to the technical support center for RSK2-IN-3. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the precipitation of the RSK2 inhibitor, this compound, in experimental buffers. Here, you will find troubleshooting guides in a frequently asked questions (FAQ) format and detailed experimental protocols to help you overcome these issues and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my experimental buffer?
A1: this compound is a hydrophobic molecule, meaning it has low solubility in aqueous solutions like most experimental buffers.[1][2] Precipitation typically occurs when the concentration of the inhibitor exceeds its solubility limit in the aqueous environment. This is a common issue for many small molecule kinase inhibitors, which are often designed to be lipophilic to effectively penetrate cells and interact with the ATP-binding pocket of the target kinase.[3]
Q2: I prepared a high-concentration stock of this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?
A2: This is a classic example of solvent-induced precipitation. While this compound is likely soluble at high concentrations in an organic solvent like dimethyl sulfoxide (DMSO), its solubility dramatically decreases when introduced into an aqueous buffer. The rapid change in solvent polarity causes the compound to "crash out" of the solution. Even a small final concentration of DMSO (typically under 1%) may not be sufficient to maintain the solubility of a highly hydrophobic compound at your desired working concentration.[3]
Q3: What are the common signs of this compound precipitation in my experiment?
A3: Signs of precipitation can range from obvious to subtle. You may observe visible particles, cloudiness, or a film on the surface of your solution or at the bottom of your plate wells. In some cases, precipitation may not be visible to the naked eye but can still significantly impact your results by reducing the effective concentration of the inhibitor in your assay. This can lead to lower than expected potency (higher IC50 values) and poor reproducibility.
Q4: How can I prevent this compound from precipitating in my experimental buffer?
A4: Several strategies can be employed to prevent the precipitation of this compound. These include:
-
Optimizing the final DMSO concentration: While keeping the final DMSO concentration low is important to avoid off-target effects, a slightly higher concentration (e.g., up to 1-2%, if tolerated by your assay) may be necessary to maintain solubility.
-
Using a co-solvent system: Incorporating a small percentage of a water-miscible organic co-solvent, such as ethanol or isopropanol, in your final assay buffer can improve solubility.
-
Adjusting the buffer pH: The solubility of some compounds can be pH-dependent. If this compound has ionizable groups, adjusting the pH of your buffer may increase its solubility.
-
Including surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Vortexing during dilution: When diluting your DMSO stock into the aqueous buffer, ensure rapid and thorough mixing by vortexing to prevent localized high concentrations that can initiate precipitation.
Troubleshooting Guide
This section provides a step-by-step guide to troubleshoot and resolve this compound precipitation issues.
Visualizing the Problem and Solution Workflow
Caption: Troubleshooting workflow for preventing this compound precipitation.
Quantitative Data Summary
| Buffer Component/Condition | Typical Range | Expected Effect on Solubility | Considerations |
| DMSO (Final Concentration) | 0.1% - 2% (v/v) | Increases solubility with higher concentration. | High concentrations can affect enzyme activity and cell viability. |
| pH | 6.0 - 8.0 | Variable; depends on the pKa of the compound. | Ensure pH is compatible with protein stability and assay performance. |
| Co-solvents (e.g., Ethanol) | 1% - 5% (v/v) | Generally increases solubility. | May impact enzyme kinetics. |
| Surfactants (e.g., Tween-20) | 0.01% - 0.1% (v/v) | Can significantly increase apparent solubility. | May interfere with some assay formats or protein-protein interactions. |
| Bovine Serum Albumin (BSA) | 0.1 - 1 mg/mL | Can help prevent non-specific binding and precipitation. | May sequester the inhibitor, reducing its free concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol provides a step-by-step method for preparing a working solution of this compound in a typical kinase assay buffer.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Carefully weigh out the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing vigorously. If necessary, brief sonication in a water bath can be used.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentration, it may be beneficial to perform an intermediate dilution in 100% DMSO.
-
-
Prepare the Final Working Solution:
-
Warm the Kinase Assay Buffer to room temperature.
-
To prepare a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of the pre-warmed Kinase Assay Buffer.
-
Crucially, add the DMSO stock directly into the buffer while the tube is being vortexed. This ensures rapid dispersion and minimizes the chances of precipitation.
-
Visually inspect the solution for any signs of precipitation. If observed, you may need to modify the buffer as described in the troubleshooting section.
-
The final DMSO concentration in this working solution is 0.1%. Ensure that your vehicle control for the experiment contains the same final concentration of DMSO.
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for preparing this compound working solutions.
RSK2 Signaling Pathway
Understanding the context in which this compound is used is crucial. RSK2 (Ribosomal S6 Kinase 2) is a key downstream effector of the RAS/MAPK signaling pathway, which is frequently dysregulated in cancer.
Caption: Simplified schematic of the RSK2 signaling pathway.
References
- 1. Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity relationships of hydrophobic alkyl acrylamides as tissue transglutaminase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of RSK2-IN-3 and BI-D1870
This guide provides a detailed comparison of two prominent inhibitors of Ribosomal S6 Kinase 2 (RSK2): RSK2-IN-3 and BI-D1870. Designed for researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, summarizes their efficacy with available experimental data, and provides detailed experimental protocols for their evaluation.
Introduction to RSK2 Inhibitors
The p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases are key downstream effectors of the Ras-MEK-ERK signaling pathway, playing a crucial role in regulating cell proliferation, survival, and motility.[1][2][3] Among the four human RSK isoforms (RSK1-4), RSK2 has been implicated in the development and progression of various cancers, making it a compelling target for therapeutic intervention.[1][3] This guide focuses on two inhibitors with distinct mechanisms: BI-D1870, a well-characterized ATP-competitive inhibitor, and this compound, a reversible covalent inhibitor.
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative data for this compound and BI-D1870, highlighting their distinct inhibitory profiles.
| Feature | This compound | BI-D1870 |
| Mechanism of Action | Reversible Covalent Inhibitor[4] | ATP-Competitive Inhibitor |
| Target Specificity | Described as an inhibitor of RPS6KA3 (RSK2) kinase[4] | Potent inhibitor of all RSK isoforms (RSK1/2/3/4)[5] |
| IC50 vs. RSK2 | pIC50 = 9.2 (in a MSK1 CTKD assay); Estimated IC50: ~0.63 nM*[4] | 20 nM (at 100 µM ATP), 10 nM (at 10 µM ATP), 24 nM[5] |
| IC50 vs. other RSK isoforms | Data not available | RSK1: 10-31 nM, RSK3: 18 nM, RSK4: 15 nM[5] |
| Cellular Activity | Data not available | Cell-permeant, inhibits RSK-mediated phosphorylation in cells[6] |
| In Vivo Activity | Data not available | Active in vivo, has been shown to ameliorate experimental autoimmune encephalomyelitis in mice[6] |
_Note: The pIC50 value for this compound was reported from a study focused on MSK1, another related kinase.[4] The IC50 value presented here is an estimation based on the formula IC50 = 10^(-pIC50) and should be interpreted with caution as it may not be representative of its potency against RSK2.[7][8][9]
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the RSK2 signaling pathway and a general experimental workflow for inhibitor comparison.
Caption: The Ras/MEK/ERK signaling cascade leading to RSK2 activation.
References
- 1. Discovery of a novel RSK2 inhibitor for the treatment of metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RSK2 and its binding partners: an emerging signaling node in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RSK2 Binding Models Delineate Key Features for Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. collaborativedrug.com [collaborativedrug.com]
- 8. biorxiv.org [biorxiv.org]
- 9. drughunter.com [drughunter.com]
Validating the Specificity of RSK2-IN-3: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount. This guide provides a comprehensive comparison of methodologies to validate the specificity of the novel inhibitor RSK2-IN-3 against other isoforms of the 90-kDa ribosomal S6 kinase (RSK) family: RSK1, RSK3, and RSK4.
The RSK family of serine/threonine kinases are key downstream effectors of the Ras-MAPK signaling pathway, playing crucial roles in cell proliferation, survival, and motility.[1][2] The four human isoforms (RSK1, RSK2, RSK3, and RSK4) share a high degree of homology, particularly within their kinase domains, making the development of isoform-specific inhibitors a significant challenge.[1][2] While RSK1 and RSK2 are often implicated in promoting tumorigenesis, RSK3 and RSK4 have been suggested to act as tumor suppressors in some contexts, highlighting the need for highly selective inhibitors for both therapeutic and research applications.[3][4]
This guide presents experimental data and detailed protocols for assessing the specificity of this compound, using the well-characterized pan-RSK inhibitor BI-D1870 as a benchmark for comparison.
Data Presentation: Comparative Inhibitory Activity
To objectively assess the specificity of a kinase inhibitor, it is essential to determine its inhibitory concentration (IC50) against the target kinase and its isoforms. The following table summarizes the reported IC50 values for the pan-RSK inhibitor BI-D1870 against the four human RSK isoforms. A similar profile would be generated for this compound to validate its specificity.
| Inhibitor | RSK1 IC50 (nM) | RSK2 IC50 (nM) | RSK3 IC50 (nM) | RSK4 IC50 (nM) |
| BI-D1870 | 31 | 24 | 18 | 15 |
Data for BI-D1870 was obtained from in vitro kinase assays.[5][6][7][8]
A highly specific RSK2 inhibitor would demonstrate a significantly lower IC50 value for RSK2 compared to RSK1, RSK3, and RSK4.
Mandatory Visualizations
Diagrams are crucial for illustrating complex biological pathways and experimental procedures. The following visualizations, created using the DOT language, depict the RSK signaling pathway and a typical workflow for validating inhibitor specificity.
Caption: The Ras-MAPK signaling cascade leading to RSK activation and the point of inhibition by this compound.
Caption: Experimental workflow for validating the specificity of an RSK inhibitor.
Experimental Protocols
Detailed and reproducible protocols are essential for the validation of inhibitor specificity.
In Vitro Kinase Assay for IC50 Determination (ADP-Glo™ Kinase Assay)
This biochemical assay measures the amount of ADP produced by the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human RSK1, RSK2, RSK3, and RSK4 enzymes
-
RSK-specific substrate peptide
-
This compound and BI-D1870 (as a control)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of this compound and the control inhibitor in the kinase reaction buffer.
-
In a 384-well plate, add 2.5 µL of the kinase (RSK1, RSK2, RSK3, or RSK4) and 2.5 µL of the inhibitor dilution.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP (concentration at the Km for each kinase).
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Downstream Signaling
This cellular assay assesses the ability of the inhibitor to block the phosphorylation of a known RSK substrate in a cellular context.
Materials:
-
Cell line expressing RSK isoforms (e.g., HEK293, MCF-7)
-
This compound
-
Stimulant to activate the MAPK pathway (e.g., EGF, PMA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-RSK substrate (e.g., anti-phospho-S6), anti-total RSK substrate, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities to determine the effect of the inhibitor on substrate phosphorylation.
By following these rigorous experimental protocols and comparing the resulting data, researchers can confidently validate the specificity of this compound, ensuring its utility as a precise tool for studying the isoform-specific functions of RSK2 in health and disease.
References
- 1. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of RSK substrates using an analog-sensitive kinase approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Novel Protein–Protein Interaction between RSK3 and IκBα and a New Binding Inhibitor That Suppresses Breast Cancer Tumorigenesis [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. 美国GlpBio - BI-D1870 | P90 RSK inhibitor,ATP-competitive and cell-permeable | Cas# 501437-28-1 [glpbio.cn]
RSK2-IN-3: A Comparative Analysis of Kinase Cross-Reactivity
For Immediate Release
This guide provides a detailed comparison of the kinase selectivity profile of RSK2-IN-3, a reversible covalent inhibitor of Ribosomal S6 Kinase 2 (RSK2). The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's performance and potential off-target effects.
Introduction
This compound, also identified as compound 26 in some literature, is a potent inhibitor of RSK2 (RPS6KA3), a key downstream component of the Ras-MAPK signaling pathway.[1] Understanding the cross-reactivity of kinase inhibitors is paramount in drug discovery to anticipate potential polypharmacology and off-target toxicities. This guide summarizes the known cross-reactivity of this compound with other kinases, supported by available experimental data.
Kinase Selectivity Profile of this compound
This compound has been shown to exhibit cross-reactivity with other members of the Ribosomal S6 Kinase (RSK) family and the closely related Mitogen- and Stress-activated Kinase (MSK) family.
Summary of Quantitative Data
The following table summarizes the inhibitory activity of this compound against various kinases. The data is compiled from published literature and provides a quantitative measure of the compound's potency and selectivity.
| Kinase Target | Method | pIC50 | IC50 (nM) | Reference |
| RSK2 (RPS6KA3) | Biochemical Assay | Not explicitly stated | Potent inhibitor (specific value not provided in the primary source) | [1] |
| MSK1 (RPS6KA5) | Biochemical Cascade Assay | 9.2 | ~6.3 | [2] |
| RSK3 (RPS6KA2) | Biochemical Cascade Assay | Data not available | Inhibitory activity confirmed, but quantitative data not provided in the primary source. | [2] |
Note: The pIC50 value for MSK1 was converted to an approximate IC50 value for easier comparison.
Signaling Pathway and Inhibitor Interaction
The diagram below illustrates the canonical Ras/Raf/MEK/ERK signaling pathway leading to the activation of RSK and MSK kinases. This compound primarily targets RSK2, but as the data indicates, it also affects MSK1 and RSK3, which share a high degree of homology, particularly in their kinase domains.
Experimental Protocols
The following section outlines the general methodologies employed in the key experiments cited for determining the cross-reactivity of this compound. For specific parameters, it is recommended to consult the original publications.
Biochemical Kinase Inhibition Assay (General Protocol)
Biochemical assays are fundamental in determining the potency of an inhibitor against its target kinase.[3][4][5]
Objective: To measure the concentration of the inhibitor (IC50) required to reduce the activity of a specific kinase by 50%.
General Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. domainex.co.uk [domainex.co.uk]
Validating RSK2-IN-3 Efficacy: A Comparative Guide to siRNA Knockdown
In the landscape of targeted cancer therapy, validating the specificity and efficacy of small molecule inhibitors is a critical step. This guide provides a comprehensive comparison of a selective RSK2 inhibitor, RSK2-IN-3, with the gold-standard genetic method of siRNA-mediated knockdown of RSK2. By presenting key experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the necessary information to objectively evaluate the on-target effects of this compound.
Ribosomal S6 Kinase 2 (RSK2) is a key downstream effector of the Ras-MAPK signaling pathway, playing a pivotal role in cell proliferation, survival, and motility.[1][2] Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target.[1][3] While small molecule inhibitors like this compound offer a promising therapeutic strategy, it is imperative to validate that their cellular effects are a direct consequence of RSK2 inhibition and not due to off-target activities. Small interfering RNA (siRNA) provides a highly specific method to silence gene expression, thereby offering a robust benchmark for comparison.[4][5]
This guide delves into a side-by-side analysis of the phenotypic and molecular consequences of both approaches, summarizing quantitative data in clear, comparative tables and providing detailed methodologies for the key experiments cited.
Comparative Analysis of Phenotypic Effects
To ascertain whether the biological consequences of this compound treatment mirror those of genetic RSK2 depletion, a series of cellular assays are typically employed. Here, we compare the effects on cell viability, proliferation, apoptosis, and invasion.
Cell Viability and Proliferation
RSK2 has been demonstrated to promote cell proliferation in various cancer cell lines.[1] Both siRNA-mediated knockdown of RSK2 and treatment with RSK inhibitors have been shown to reduce cell viability and curb proliferation.[1][6]
| Treatment/Assay | Cell Line | Concentration/ Duration | Result | Reference |
| RSK2 siRNA | A375 Melanoma | Not Specified | Decreased cell viability (CCK-8 assay) | [1] |
| A375 Melanoma | Not Specified | Significantly reduced percentage of EdU-positive cells | [1] | |
| HNSCC (M4e, 212LN, 37B) | Not Specified | No significant effect on proliferation rate | [7] | |
| RSK Inhibitor (BI-D1870) | U251 Glioblastoma | Not Specified | Increased anti-proliferative effect of cisplatin | [8] |
| RSK Inhibitor (SL0101) | MCF-7 Breast Cancer | Not Specified | Reduced cyclin D1 levels | [3] |
Note: Data for this compound on cell viability and proliferation is not yet available in the public domain for a direct quantitative comparison.
Apoptosis
Inhibition of RSK2 is expected to sensitize cancer cells to apoptosis. Studies have shown that siRNA knockdown of RSK2 can lead to an increase in apoptotic markers.[6]
| Treatment/Assay | Cell Line | Condition | Result | Reference |
| RSK2 siRNA | MDA-MB-231, MCF-7 Breast Cancer | Endoplasmic Reticulum Stress | Increased apoptosis (Annexin V-FITC/PI staining) | [6] |
| MDA-MB-231, MCF-7 Breast Cancer | Endoplasmic Reticulum Stress | Increased cleaved-caspase 3 levels | [6] |
Note: Quantitative data for this compound on apoptosis is not yet available for a direct comparison.
Cell Invasion and Migration
A key role of RSK2 in cancer progression is its promotion of cell invasion and metastasis.[7][8] This is often assessed using in vitro assays such as the Matrigel invasion assay.
| Treatment/Assay | Cell Line | Result | Reference |
| RSK2 siRNA | HNSCC (M4e, 212LN, 37B) | Significant inhibition of invasion | [7] |
| A549 Lung Cancer | Inhibition of cell motility | [9] | |
| RSK Inhibitor (BI-D1870) | Mouse Keratinocytes | Altered PKP3 localization, affecting cell cohesion | [10] |
| RSK Inhibitor (LJH685) | Mouse Keratinocytes | Altered PKP3 localization, affecting cell cohesion | [10] |
Note: Specific data on the effect of this compound on cell invasion and migration is not yet publicly available for a direct quantitative comparison.
Molecular Validation: Downstream Target Phosphorylation
The most direct evidence for on-target activity of an inhibitor is its ability to modulate the phosphorylation of known downstream substrates. RSK2 phosphorylates a number of proteins involved in cell signaling. A comparative analysis of the phosphorylation status of these targets after treatment with this compound versus RSK2 siRNA provides a powerful validation tool.
| Treatment | Target Protein | Phosphorylation Site | Cell Line | Result | Reference |
| RSK2 Knockout | YB1 | Not Specified | Glioblastoma | Inhibited phosphorylation | [11] |
| RSK1/2 siRNA | SOS1 | Ser1134, Ser1161 | Not Specified | Eliminated MEK-induced phosphorylation | [12] |
Note: Data on the effect of this compound on the phosphorylation of specific RSK2 substrates is needed for a direct comparison.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential.
siRNA Transfection
Objective: To transiently reduce the expression of RSK2 protein.
Materials:
-
RSK2-specific siRNA duplexes (validated sequences recommended)
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Target cells in culture
Protocol:
-
Cell Seeding: Seed cells in 6-well plates to reach 30-50% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-30 pmol of siRNA into 100 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™.
-
Combine the diluted siRNA and Lipofectamine™ RNAiMAX (total volume 200 µL) and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex to each well.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest cells at various time points to assess RSK2 mRNA and protein levels by qRT-PCR and Western blotting, respectively.
Western Blotting for RSK2 and Downstream Targets
Objective: To quantify the protein levels of RSK2 and the phosphorylation status of its substrates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-RSK2, anti-phospho-substrate, anti-total-substrate, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: Lyse treated and control cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify band intensities.
Cell Viability Assay (MTT Assay)
Objective: To measure the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with RSK2 siRNA or various concentrations of this compound.
-
MTT Addition: After the desired incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To detect and quantify apoptosis by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with RSK2 siRNA or this compound.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Invasion Assay (Matrigel Chamber)
Objective: To assess the invasive potential of cells.
Materials:
-
Matrigel-coated invasion chambers (e.g., Boyden chambers)
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
Protocol:
-
Chamber Rehydration: Rehydrate the Matrigel-coated chambers with serum-free medium.
-
Cell Seeding: Seed treated (siRNA or inhibitor) and control cells in the upper chamber in serum-free medium.
-
Chemoattraction: Add medium containing a chemoattractant to the lower chamber.
-
Incubation: Incubate for 24-48 hours.
-
Removal of Non-invasive Cells: Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Staining and Visualization: Fix and stain the invading cells on the lower surface of the membrane.
-
Quantification: Count the number of invaded cells in several microscopic fields.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: The Ras-MAPK-RSK2 signaling cascade leading to cellular responses.
Caption: Workflow for comparing RSK2 siRNA and this compound effects.
Conclusion
The validation of a targeted inhibitor is a multi-faceted process that relies on robust experimental design and clear, comparative data. While direct quantitative comparisons between this compound and RSK2 siRNA are still emerging, the established effects of RSK2 knockdown provide a strong framework for evaluating the on-target efficacy of this and other RSK2 inhibitors. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to rigorously validate the effects of this compound and advance the development of targeted therapies against RSK2-driven cancers. Future studies directly comparing this compound with siRNA across a range of cell lines and assays will be crucial for a definitive and comprehensive validation.
References
- 1. RSK2 promotes melanoma cell proliferation and vemurafenib resistance via upregulating cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RSK2 and its binding partners in cell proliferation, transformation and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. siRNA Knockdown | Proteintech Group [ptglab.com]
- 6. researchgate.net [researchgate.net]
- 7. RSK isoforms in cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RSK phosphorylates SOS1 creating 14-3-3 docking sites and negatively regulating MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RSK2-IN-3 and FMK: Potent Inhibitors of RSK2 Kinase
For researchers, scientists, and drug development professionals, the selection of a suitable kinase inhibitor is a critical decision. This guide provides a detailed comparative analysis of two prominent inhibitors of Ribosomal S6 Kinase 2 (RSK2): RSK2-IN-3 and Fluoromethylketone (FMK). This objective comparison, supported by available experimental data, aims to facilitate an informed choice for researchers targeting the RSK2 signaling pathway.
This analysis delves into the mechanisms of action, biochemical potency, and cellular activity of both inhibitors. Quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to enhance understanding.
Mechanism of Action and Biochemical Potency
This compound and FMK, while both targeting RSK2, exhibit distinct mechanisms of inhibition and biochemical properties. This compound is a reversible covalent inhibitor, whereas FMK acts as an irreversible covalent inhibitor.[1][2] This fundamental difference in their interaction with the target protein can have significant implications for their duration of action and potential for off-target effects.
FMK is a potent inhibitor of the C-terminal kinase domain (CTKD) of both RSK1 and RSK2, with a reported half-maximal inhibitory concentration (IC50) of 15 nM for wild-type RSK2.[3][4] In cellular assays, FMK inhibits the epidermal growth factor (EGF)-induced phosphorylation of RSK2 at Ser386 with a half-maximal effective concentration (EC50) of approximately 200 nM.[3] this compound (also known as Compound 26) has been characterized as a reversible covalent inhibitor of the RSK2 kinase.[1] In a biochemical assay measuring the ERK2-MSK1 cascade, a pathway closely related to RSK2 activation, this compound demonstrated a pIC50 of 8.3.[5]
| Inhibitor | Target Domain | Mechanism of Action | RSK2 IC50 | Cellular EC50 (p-RSK2 Ser386) |
| This compound | CTKD | Reversible Covalent | pIC50 = 8.3 (ERK2-MSK1 cascade) | Not explicitly reported |
| FMK | CTKD | Irreversible Covalent | 15 nM | ~200 nM |
Table 1: Comparison of Biochemical and Cellular Potency. This table summarizes the key biochemical and cellular parameters of this compound and FMK.
Selectivity Profile
The selectivity of a kinase inhibitor is a crucial factor in minimizing off-target effects and potential toxicity. While both inhibitors target RSK2, their broader kinase selectivity profiles differ.
FMK has been shown to inhibit a limited number of other protein kinases, including the protein tyrosine kinases Src, Lck, Yes, and Eph-A2, as well as S6K1.[2] An analog of this compound, known as RSK2-IN-2 (Compound 25), has been reported to inhibit MSK1, MSK2, and RSK3, suggesting that this compound may also have activity against these closely related kinases.[5] A comprehensive head-to-head kinome scan would be necessary for a definitive comparative selectivity profile.
| Inhibitor | Known Off-Target Kinases |
| This compound | Likely inhibits MSK1, MSK2, RSK3 (based on analog data) |
| FMK | Src, Lck, Yes, Eph-A2, S6K1 |
Table 2: Known Kinase Selectivity. This table lists the reported off-target kinases for this compound (inferred from an analog) and FMK.
RSK2 Signaling Pathway
RSK2 is a key downstream effector of the Ras-ERK1/2 signaling pathway, playing a significant role in cell proliferation, survival, and motility.[6] Upon activation by growth factors or other stimuli, the pathway is initiated, leading to the activation of RSK2, which in turn phosphorylates a variety of downstream substrates.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of inhibitor characterization. Below are detailed protocols for key assays used to evaluate the performance of RSK2 inhibitors.
In Vitro Kinase Assay (Radiolabeled ATP)
This assay directly measures the enzymatic activity of RSK2 by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide.[2]
Materials:
-
Purified active RSK2 enzyme
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT)
-
RSK2-specific substrate peptide (e.g., Crosstide)
-
[γ-³²P]ATP
-
Non-radiolabeled ATP
-
Inhibitor stock solutions (this compound or FMK)
-
Phosphocellulose paper (e.g., P81)
-
Phosphoric acid wash solution (e.g., 0.75%)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing kinase buffer, substrate peptide, and the inhibitor at various concentrations.
-
Initiate the reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid solution to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the dried phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of RSK2 Phosphorylation
This cell-based assay assesses the ability of an inhibitor to block the phosphorylation of RSK2 at a specific activation site (e.g., Ser386) in response to a stimulus.
Materials:
-
Cultured cells (e.g., HEK293 or cancer cell lines)
-
Cell culture medium and supplements
-
Stimulant (e.g., Epidermal Growth Factor - EGF)
-
Inhibitor stock solutions (this compound or FMK)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-RSK2 Ser386 and anti-total RSK2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor like EGF for a short period (e.g., 15-30 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody against phospho-RSK2 (Ser386).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total RSK2 to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be affected by the inhibition of key signaling pathways like the one involving RSK2.
Materials:
-
Cultured cells
-
96-well cell culture plates
-
Inhibitor stock solutions (this compound or FMK)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the inhibitor.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Experimental Workflow
The characterization of a novel kinase inhibitor typically follows a structured workflow, from initial biochemical screening to cellular and in vivo validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Discovery of Novel Pyrimidine Derivatives as Human Pin1 Covalent Inhibitors - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
Validating RSK2 Inhibition: A Comparative Guide to Orthogonal Methods for RSK2-IN-3
For researchers, scientists, and drug development professionals, the rigorous validation of a kinase inhibitor's efficacy and specificity is paramount. This guide provides a comparative overview of orthogonal methods to validate the inhibition of Ribosomal S6 Kinase 2 (RSK2) by the reversible covalent inhibitor, RSK2-IN-3. We present a framework for robust validation through biochemical and cellular assays, alongside detailed experimental protocols and comparative data for established RSK2 inhibitors.
The validation of a targeted inhibitor like this compound requires a multi-faceted approach to build a comprehensive evidence base for its on-target activity and cellular effects. Orthogonal methods, which rely on different principles and technologies, are crucial to ensure that the observed inhibitory effects are not an artifact of a single assay platform. This guide will explore a suite of techniques, from direct biochemical measurements of enzyme activity to cell-based assays that probe target engagement and downstream signaling pathways.
Biochemical Assays: Direct Measurement of RSK2 Inhibition
Biochemical assays provide the most direct evidence of an inhibitor's ability to modulate the enzymatic activity of its target. These in vitro assays are essential for determining the intrinsic potency of an inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50).
In Vitro Kinase Assays
A common method to determine the IC50 of an RSK2 inhibitor is through an in vitro kinase assay. This assay measures the phosphorylation of a specific substrate by the purified RSK2 enzyme. The amount of phosphorylation is quantified in the presence of varying concentrations of the inhibitor to determine its potency.
Comparative Biochemical IC50 Data for RSK2 Inhibitors
| Inhibitor | RSK1 IC50 (nM) | RSK2 IC50 (nM) | RSK3 IC50 (nM) | RSK4 IC50 (nM) | Notes |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Reversible covalent inhibitor.[1] |
| BI-D1870 | 31 | 24 | 18 | 15 | ATP-competitive inhibitor.[2][3][4] |
| SL0101 | - | 89 | - | - | Selective for RSK1/2.[5][6][7] |
Note: The IC50 values can vary depending on the experimental conditions, such as ATP concentration.[2][8]
Cellular Assays: Probing Target Engagement and Downstream Effects in a Biological Context
While biochemical assays are fundamental, cellular assays are critical for confirming that an inhibitor can access its target within a cell and exert the desired biological effect.
Cellular Target Engagement: NanoBRET™ Assay
The NanoBRET™ Target Engagement Assay is a powerful technique to quantify the binding of an inhibitor to its target protein in living cells. This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged RSK2 and a fluorescently labeled tracer that binds to the same site as the inhibitor. Competitive displacement of the tracer by an inhibitor like this compound results in a loss of BRET signal, allowing for the determination of the inhibitor's cellular IC50 for target engagement.
Experimental Workflow for NanoBRET™ Target Engagement Assay
Workflow for the NanoBRET™ target engagement assay.
Downstream Signaling: Western Blot Analysis
RSK2 is a key component of the MAPK/ERK signaling pathway and is known to phosphorylate several downstream substrates, including Y-box binding protein 1 (YB-1) at Ser102.[9][10] Western blotting can be used to assess the phosphorylation status of RSK2 itself (as an indicator of its activation state) and its downstream targets like YB-1. A potent and specific RSK2 inhibitor should decrease the phosphorylation of its substrates in a dose-dependent manner.
Signaling Pathway of RSK2 and Point of Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BI-D1870, RSK Inhibitor (CAS 501437-28-1) | Abcam [abcam.com]
- 4. BI-D1870 | RSK inhibitor | Blood-brain barrier | TargetMol [targetmol.com]
- 5. rndsystems.com [rndsystems.com]
- 6. adooq.com [adooq.com]
- 7. SL 0101-1 | RSK inhibitor | Hello Bio [hellobio.com]
- 8. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Y-box binding protein-1 serine 102 is a downstream target of p90 ribosomal S6 kinase in basal-like breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Unraveling the Kinome Selectivity of RSK2-IN-3: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a comparative analysis of the kinome selectivity of RSK2-IN-3, a reversible covalent inhibitor of Ribosomal S6 Kinase 2 (RSK2). Due to the limited publicly available comprehensive kinome-wide screening data for this compound, this guide will focus on its known targets and draw comparisons with other well-characterized RSK inhibitors: BI-D1870, SL0101, and FMK.
Executive Summary
Kinase Selectivity Profiles
The following table summarizes the known selectivity profiles of this compound and its alternatives. It is important to note that the data for this compound is not as comprehensive as for the other compounds.
| Inhibitor | Target Kinase(s) | Known Off-Target(s) | Selectivity Notes |
| This compound | RSK2 (RPS6KA3) | MSK1 (pIC50 = 9.2) | Reversible covalent inhibitor. Comprehensive kinome-wide data is not publicly available. |
| BI-D1870 | RSK1, RSK2, RSK3, RSK4 | Highly selective for RSK isoforms over other kinases. | Potent, ATP-competitive pan-RSK inhibitor.[1][2] |
| SL0101 | RSK1, RSK2 | A natural product with high specificity for RSK1/2.[3] | |
| FMK | RSK1 (CTKD), RSK2 (CTKD) | Src family kinases (weakly) | Irreversible inhibitor of the C-terminal kinase domain (CTKD). |
Signaling Pathway Context: The MAPK/ERK Cascade
RSK isoforms are key downstream effectors of the Ras-Raf-MEK-ERK (MAPK) signaling pathway, a critical cascade regulating cell proliferation, survival, and differentiation. Understanding this pathway is essential for contextualizing the action of RSK inhibitors.
The MAPK/ERK signaling cascade leading to RSK activation.
Experimental Methodologies
The determination of kinase inhibitor selectivity is a critical aspect of drug discovery and chemical biology. Various experimental approaches are employed to generate a comprehensive profile of an inhibitor's activity across the kinome.
Kinome Scanning (e.g., KINOMEscan™)
This competition binding assay is a widely used method to determine the interaction of a test compound with a large panel of kinases.
A simplified workflow for a competition binding-based kinome scan.
Protocol Outline:
-
Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competition: A panel of kinases, each tagged with a unique DNA identifier, is incubated with the immobilized ligand in the presence of the test compound.
-
Binding: The test compound competes with the immobilized ligand for binding to the kinases.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of each kinase bound to the solid support is quantified by measuring the amount of its corresponding DNA tag, typically using quantitative PCR (qPCR).
-
Analysis: The amount of kinase bound in the presence of the test compound is compared to a control (e.g., DMSO), and the percent inhibition is calculated.
In Vitro Kinase Assays (Biochemical Assays)
These assays directly measure the enzymatic activity of a purified kinase in the presence of an inhibitor.
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing the purified active kinase, a specific substrate (peptide or protein), and ATP.
-
Inhibitor Addition: The test inhibitor (e.g., BI-D1870) is added at various concentrations.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Detection: The amount of phosphorylated substrate is measured. This can be done using various methods, such as:
-
Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: The inhibitor concentration that reduces kinase activity by 50% (IC50) is determined.
Conclusion
The selection of an appropriate RSK inhibitor is highly dependent on the specific research question. For studies requiring broad inhibition of all RSK isoforms, BI-D1870 is a well-validated choice with a known high degree of selectivity.[1][2] For investigations focused specifically on RSK1 and RSK2, SL0101 offers a more targeted approach.[3] FMK provides a unique tool for studying the role of the RSK C-terminal kinase domain through its irreversible mechanism of action.
While this compound is a promising tool for probing RSK2 function, particularly due to its covalent mechanism, a comprehensive understanding of its off-target effects across the kinome is currently limited by the lack of publicly available data. Researchers should exercise caution and, if possible, perform their own selectivity profiling to ensure the validity of their findings when using this inhibitor. The detailed experimental protocols outlined in this guide provide a foundation for such validation studies.
References
- 1. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying requirements for RSK2 specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: RSK2-IN-3 versus Genetic Knockout of RSK2
A detailed examination of the phenotypic consequences of inhibiting the RSK2 kinase with the small molecule RSK2-IN-3, benchmarked against the effects of complete genetic ablation of the RSK2 gene. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of targeting the RSK2 signaling pathway.
Introduction
Ribosomal S6 Kinase 2 (RSK2), encoded by the RPS6KA3 gene, is a serine/threonine kinase that functions as a critical downstream effector of the Ras-MAPK signaling cascade.[1][2][3] It plays a pivotal role in a myriad of cellular processes, including cell proliferation, survival, differentiation, and motility.[2][3] Dysregulation of RSK2 activity has been implicated in various pathologies, most notably Coffin-Lowry Syndrome, a rare X-linked genetic disorder characterized by severe intellectual disability and skeletal abnormalities, which results from loss-of-function mutations in the RPS6KA3 gene. Furthermore, aberrant RSK2 signaling is increasingly recognized for its role in cancer progression and metastasis.[4][5][6]
Given its therapeutic potential, both genetic and pharmacological approaches are being employed to dissect and modulate RSK2 function. Genetic knockout of the Rsk2 gene in model organisms provides a definitive understanding of its physiological roles. Concurrently, the development of small molecule inhibitors, such as this compound, offers a reversible and potentially more therapeutically tractable means of targeting RSK2. This guide provides a comprehensive phenotypic comparison of these two approaches, supported by experimental data and detailed protocols.
Phenotypic Comparison: this compound vs. RSK2 Genetic Knockout
A direct comparison of the phenotypic effects of the specific inhibitor this compound with RSK2 genetic knockout is currently limited by the scarcity of published experimental data for this compound. This compound is described as a reversible covalent inhibitor of the RSK2 kinase.[7] However, to provide a valuable comparative framework, this guide will leverage data from other well-characterized RSK2 inhibitors (e.g., NSYSU-115, BI-D1870, SL0101) as a proxy for pharmacological inhibition, while clearly noting this substitution.
| Phenotypic Trait | Pharmacological Inhibition (with various RSK2 inhibitors) | Genetic Knockout of RSK2 |
| Cell Proliferation | Inhibition of proliferation in various cancer cell lines. For example, NSYSU-115 showed a significant decline in cell proliferation in pancreatic cancer cells.[8] Other inhibitors like BI-D1870 and kaempferol have also been shown to limit cell growth in osteosarcoma and other cancer cell lines, respectively.[9][10] | RSK2 deficiency has been shown to suppress cell proliferation.[11] In the context of c-Fos-induced osteosarcoma in mice, Rsk2 deficiency impairs the growth advantage of tumor cells.[9] |
| Cell Migration & Invasion | Significant reduction in cell migration and invasion in cancer cells. For instance, NSYSU-115 demonstrated a dose- and time-dependent inhibitory effect on the migration of pancreatic cancer cell lines.[1][8] Other RSK inhibitors like FMK, BI-D1870, and SL0101 have also been reported to reduce the migration of various cancer cell lines. | RSK2 knockout or knockdown has been shown to decrease cell motility and invasion in glioblastoma and head and neck squamous cell carcinoma cells.[12] |
| Signaling Pathways | Inhibition of RSK2 activity leads to decreased phosphorylation of downstream targets. For example, NSYSU-115 inhibited the phosphorylation of IκBα, a known RSK2 substrate, in pancreatic cancer cells.[1] RSK inhibitors can also lead to a feedback activation of the upstream ERK pathway in some contexts.[13] | Genetic knockout of RSK2 results in the complete loss of its kinase activity. This leads to a lack of phosphorylation of its downstream substrates. Interestingly, RSK2 knockout mice exhibit higher and more sustained phosphorylation of ERK1/2 in response to stimuli, indicating a role for RSK2 in a negative feedback loop regulating the MAPK pathway.[14] |
| In Vivo Effects | Pharmacological inhibition of RSK2 has been shown to reduce tumor growth and metastasis in preclinical cancer models. For example, the RSK inhibitor SL0101 has been validated as a target in triple-negative breast cancer xenografts in mice.[6] | RSK2 knockout mice are viable but exhibit a range of phenotypes that recapitulate Coffin-Lowry Syndrome, including growth retardation, skeletal abnormalities, and cognitive deficits. In cancer models, Rsk2 deficiency has been shown to reduce osteosarcoma formation. |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Simplified RSK2 signaling pathway and points of intervention.
Caption: General experimental workflow for comparing RSK2 inhibition and knockout.
Experimental Protocols
Cell Proliferation: Crystal Violet Assay
Objective: To quantify the effect of RSK2 inhibition or knockout on cell proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control. For RSK2 knockout cells, no treatment is necessary beyond the initial seeding.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Fixation: Gently wash the cells with PBS and then fix with 100% methanol for 10-15 minutes at room temperature.
-
Staining: Remove the methanol and add 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Carefully wash the plates with water to remove excess stain and allow them to air dry completely.
-
Solubilization: Add a solubilization solution (e.g., 10% acetic acid or methanol) to each well to dissolve the stain.
-
Quantification: Measure the absorbance at 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of viable, adherent cells.
Cell Migration: Transwell Assay
Objective: To assess the impact of RSK2 inhibition or knockout on cell migration.
Methodology:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, starve the cells in a serum-free medium.
-
Chamber Setup: Place Transwell inserts (typically with an 8 µm pore size membrane) into a 24-well plate.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Cell Seeding: Resuspend the starved cells in a serum-free medium (with or without this compound) and seed them into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period that allows for cell migration (typically 12-48 hours), depending on the cell type.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution like crystal violet.
-
Quantification: After washing and drying, count the number of migrated cells in several random fields under a microscope. Alternatively, the stain can be solubilized and quantified by measuring absorbance.
Signaling Pathway Analysis: Western Blot for Phosphorylated Proteins
Objective: To determine the effect of RSK2 inhibition or knockout on the phosphorylation status of downstream targets.
Methodology:
-
Cell Lysis: After treatment with this compound or in RSK2 knockout cells (and appropriate controls), lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-CREB, phospho-IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody against the total protein to normalize for loading differences.
Conclusion
Both pharmacological inhibition and genetic knockout are powerful tools for elucidating the function of RSK2. Genetic knockout provides an "all-or-nothing" model, revealing the fundamental roles of the kinase in development and homeostasis. Pharmacological inhibitors like this compound, on the other hand, offer a more dynamic and potentially clinically relevant approach to modulate RSK2 activity. While specific data for this compound is currently limited, the broader class of RSK2 inhibitors has demonstrated significant effects on cancer cell proliferation and migration, largely mirroring the phenotypes observed in RSK2 knockout models in a cancer context. Future studies directly comparing this compound with genetic knockout will be crucial for a more complete understanding of this specific inhibitor and for advancing the therapeutic targeting of the RSK2 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. RSK2 and its binding partners in cell proliferation, transformation and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Targeting of ERKs/RSK2 Signaling Axis in Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting RSK2 in Cancer Therapy: A Review of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of a novel RSK2 inhibitor for the treatment of metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rsk2 inhibition induces an aneuploid post-mitotic arrest of cell cycle progression in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Regulatory Mechanism for RSK2 NH2-Terminal Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer [frontiersin.org]
- 12. RIOK2 phosphorylation by RSK promotes synthesis of the human small ribosomal subunit | PLOS Genetics [journals.plos.org]
- 13. Inhibition of ERK-MAP kinase signaling by RSK during Drosophila development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RSK2 mediates muscle cell differentiation through regulation of NFAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Reversibility of RSK2-IN-3 Covalent Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the reversibility of the covalent binding of RSK2-IN-3, a known reversible covalent inhibitor of Ribosomal S6 Kinase 2 (RSK2). By presenting key experimental protocols and data from alternative RSK2 inhibitors, this document serves as a comprehensive resource for researchers seeking to characterize the binding kinetics of covalent inhibitors and compare their performance.
Introduction to RSK2 and Covalent Inhibition
Ribosomal S6 Kinase 2 (RSK2) is a serine/threonine kinase that functions downstream of the Ras-MEK-ERK signaling pathway, playing a crucial role in cell proliferation, survival, and motility.[1][2][3] Its dysregulation has been implicated in various cancers, making it an attractive target for therapeutic intervention.[4]
Covalent inhibitors, which form a chemical bond with their target protein, can offer advantages such as prolonged duration of action and increased potency.[5] However, irreversible covalent binding can lead to off-target toxicity.[5] Reversible covalent inhibitors, such as this compound, aim to combine the benefits of covalent binding with a safety profile more akin to non-covalent inhibitors by allowing the covalent bond to be broken.[5][6] Evaluating the kinetics of this reversal is paramount in understanding the inhibitor's pharmacodynamics and optimizing its therapeutic potential.
RSK2 Signaling Pathway
The following diagram illustrates the position of RSK2 within the broader MAPK/ERK signaling cascade. Understanding this pathway is essential for designing cell-based assays to probe the effects of RSK2 inhibition.
Comparative Inhibitor Data
While specific kinetic data for this compound is not publicly available, the following table summarizes inhibitory activities for other known RSK2 inhibitors. This data provides a benchmark for the potency expected from novel compounds and highlights the diversity of scaffolds targeting RSK2.
| Inhibitor | Type | Target Domain | IC50 (nM) | Reference |
| BI-D1870 | Non-covalent | NTKD | 24 | [7] |
| SL0101 | Non-covalent | NTKD | 89 | [7] |
| Ro31-8220 | Non-covalent | NTKD | 36 | [7] |
| GF109203X | Non-covalent | NTKD | 310 | [7] |
| FMK | Irreversible Covalent | CTKD | - | [4] |
| CN-NHiPr | Reversible Covalent | CTKD | - | [4] |
NTKD: N-terminal kinase domain; CTKD: C-terminal kinase domain.
Experimental Protocols for Evaluating Reversibility
To quantitatively assess the reversibility of a covalent inhibitor like this compound, a combination of biochemical and biophysical assays is required. The primary goal is to determine the rates of association (k_on) and dissociation (k_off), from which the residence time (1/k_off) can be calculated. A longer residence time indicates a more durable inhibitory effect.
Intact Protein Mass Spectrometry for Direct Binding Assessment
This method directly measures the formation and dissociation of the covalent adduct between the inhibitor and the target protein over time.
Experimental Workflow:
Methodology:
-
On-rate (k_obs) Determination :
-
Incubate purified RSK2 protein with a molar excess of this compound.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction.
-
Analyze the samples by liquid chromatography-high resolution accurate mass spectrometry (LC-HRAMS) to determine the percentage of RSK2 that is covalently modified.[3]
-
Plot the percentage of bound protein against time and fit the data to a one-phase association model to determine the observed rate constant (k_obs) and the binding plateau.[3]
-
-
Off-rate (k_off) Determination :
-
Allow the initial binding reaction to reach a plateau.
-
Remove unbound inhibitor by a rapid method such as ultrafiltration.[3]
-
Resuspend the protein-inhibitor complex in a fresh buffer.
-
At various time points, measure the percentage of remaining covalently bound protein by LC-HRAMS.[3]
-
Plot the percentage of bound protein against time and fit the data to a one-phase dissociation model to determine the dissociation rate constant (k_off).[3]
-
Time-Dependent IC50 Shift Assay
This enzymatic assay indirectly measures the kinetics of covalent bond formation by observing the change in inhibitor potency (IC50) over time.
Logical Framework:
Methodology:
-
Assay Setup :
-
Prepare a series of reactions containing RSK2 enzyme and varying concentrations of this compound.
-
Divide the reactions into sets that will be pre-incubated for different durations (e.g., 0, 15, 30, 60, 120 minutes) before initiating the kinase reaction.[8]
-
-
Kinase Reaction :
-
After the designated pre-incubation time, initiate the kinase reaction by adding the RSK2 substrate (e.g., a specific peptide) and ATP.
-
Allow the kinase reaction to proceed for a fixed period under linear conditions.
-
-
Data Acquisition and Analysis :
-
Measure the amount of phosphorylated substrate, for example, using a luminescence-based assay that quantifies remaining ATP.
-
For each pre-incubation time point, plot the enzyme activity against the inhibitor concentration and determine the IC50 value.
-
A decrease in the IC50 value with increasing pre-incubation time indicates time-dependent inhibition, characteristic of covalent binding.[9]
-
The data from time-dependent IC50 experiments can be fitted to specialized equations to derive the kinetic constants Ki, k_inact, and k_rev.[2][8]
-
Conclusion
The evaluation of a reversible covalent inhibitor's binding kinetics is a multi-faceted process that requires direct biophysical measurements and indirect enzymatic assays. While specific data for this compound remains to be published, the protocols outlined in this guide provide a robust framework for its characterization. By employing techniques such as intact protein mass spectrometry and time-dependent IC50 assays, researchers can elucidate the on- and off-rates of binding. Comparing these quantitative metrics to those of other non-covalent and covalent RSK2 inhibitors will be crucial in establishing the compound's mechanism of action and its potential as a therapeutic agent. This systematic approach will enable a deeper understanding of the structure-activity relationships that govern reversible covalent inhibition of RSK2.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Reversible Covalent Inhibitor Binding Assay | Domainex [domainex.co.uk]
- 4. Identifying requirements for RSK2 specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. RSK2 Binding Models Delineate Key Features for Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
A Head-to-Head Comparison of RSK Inhibitors in Specific Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases are key downstream effectors of the Ras-MEK-ERK signaling pathway, playing a crucial role in cell proliferation, survival, and motility. Their aberrant activation is implicated in the progression of various cancers, making them attractive targets for therapeutic intervention. This guide provides a head-to-head comparison of five prominent RSK inhibitors—BI-D1870, SL0101, LJI308, Kaempferol, and Bix 02565—focusing on their efficacy in specific breast and lung cancer cell lines.
Data Presentation
The following tables summarize the half-maximal inhibitory concentrations (IC50) of the selected RSK inhibitors against RSK isoforms and their effects on the viability of common cancer cell lines. It is important to note that the data presented is compiled from various studies, and direct comparison should be considered with caution due to potential variations in experimental conditions.
Table 1: Inhibitory Activity (IC50) of RSK Inhibitors Against RSK Isoforms
| Inhibitor | RSK1 (nM) | RSK2 (nM) | RSK3 (nM) | RSK4 (nM) | Source(s) |
| BI-D1870 | 31 | 24 | 18 | 15 | [1] |
| SL0101 | - | 89 | Not Inhibited | Not Inhibited | [2] |
| LJI308 | 6 | 4 | 13 | - | [3] |
| Kaempferol | - | ~15,000 | - | - | [4] |
| Bix 02565 | - | 1.1 | - | - | [5] |
Note: A lower IC50 value indicates greater potency. "-" indicates data not available in the searched sources.
Table 2: Cell Viability IC50 Values of RSK Inhibitors in Specific Cancer Cell Lines
| Inhibitor | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | Source(s) |
| BI-D1870 | ~1-5 µM | ~1-5 µM | - | [1] |
| SL0101 | Inhibits proliferation | - | - | |
| LJI308 | - | ~2.5 µM (inhibits YB-1 phosphorylation) | - | [6] |
| Kaempferol | 90.28 µg/mL | 24.85 µg/mL | 35.80 µg/mL | [4] |
| Bix 02565 | - | - | - |
Note: IC50 values can vary significantly based on the assay conditions (e.g., incubation time). "-" indicates data not available in the searched sources.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the RSK inhibitors (BI-D1870, SL0101, LJI308, Kaempferol, Bix 02565) in complete culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) at the same final concentration used for the highest inhibitor dose.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the inhibitor concentration to determine the IC50 value.[7][8][9]
Western Blot Analysis of the RSK Signaling Pathway
This protocol details the detection of total and phosphorylated RSK and its downstream targets to assess the inhibitory effect of the compounds on the signaling pathway.
-
Cell Lysis: Plate and treat cancer cells with RSK inhibitors as for the cell viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total RSK, phospho-RSK (e.g., at Ser380), and downstream targets like phospho-S6 ribosomal protein or phospho-CREB, diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes with TBST, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.[10][11]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cancer cells with RSK inhibitors for the desired time. Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[12][13][14]
Mandatory Visualization
Signaling Pathway and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key biological and experimental processes.
Caption: The Ras-MEK-ERK-RSK signaling cascade.
Caption: Workflow for the MTT cell viability assay.
Caption: Western blot experimental workflow.
Caption: Apoptosis detection via Annexin V/PI staining.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchhub.com [researchhub.com]
- 8. Comptage des cellules et analyse de la santé cellulaire [sigmaaldrich.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of RSK2-IN-3: A Guide for Laboratory Professionals
Researchers and drug development professionals handling RSK2-IN-3 must adhere to strict safety protocols to ensure personal and environmental safety during its disposal. As a potent small molecule kinase inhibitor, this compound requires careful management as a hazardous chemical waste. This guide provides essential, step-by-step procedures for its proper disposal, in line with general laboratory safety and chemical handling best practices.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The specific hazards of this compound are not fully characterized in publicly available literature; therefore, a cautious approach is warranted.
| Precaution Category | Specific Recommendation |
| Personal Protective Equipment (PPE) | Wear a standard laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. |
| Ventilation | Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. |
| Spill Management | In case of a spill, isolate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite), and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately. |
| Direct Contact | Avoid direct contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed through your institution's hazardous waste program. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Waste Identification and Labeling :
-
Clearly label a dedicated waste container with the words "Hazardous Waste".
-
On the label, write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.
-
List all constituents and their approximate concentrations if it is a solution.
-
-
Container Selection and Management :
-
Use a sturdy, leak-proof container that is chemically compatible with this compound and any solvents used. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.
-
Keep the waste container securely closed at all times, except when adding waste.[1][2]
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Segregation of Waste :
-
Do not mix this compound waste with other incompatible waste streams. For example, avoid mixing with strong acids, bases, or oxidizing agents unless the compatibility is known.[3][4]
-
If this compound was used in a solution, the solvent will dictate the primary hazard classification (e.g., flammable, halogenated). Segregate the waste accordingly.
-
-
Disposal of Contaminated Materials :
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be considered contaminated solid waste.
-
Place these materials in a clearly labeled, sealed plastic bag or a designated solid hazardous waste container.
-
-
Disposal of Empty Containers :
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., the solvent used to dissolve the compound).[2][5]
-
The first rinsate must be collected and disposed of as hazardous liquid waste along with the this compound waste.[1][2] Subsequent rinses may also need to be collected, depending on institutional policies.
-
After thorough rinsing and drying, deface or remove the original label before disposing of the container as non-hazardous waste, in accordance with your institution's guidelines.[1][5]
-
-
Arranging for Waste Pickup :
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[1]
-
Follow their specific procedures for waste manifest documentation and pickup preparation.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
Personal protective equipment for handling RSK2-IN-3
Essential Safety and Handling Guide for RSK2-IN-3
This guide provides immediate, essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following recommendations are based on best practices for handling potent kinase inhibitors and should be supplemented with a compound-specific risk assessment and the supplier-provided SDS, when available.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a reversible covalent inhibitor of the RPS6KA3 (RSK2) kinase.[1][2] As with many kinase inhibitors, it should be handled with care due to its potential biological activity. A comprehensive approach to personal protection is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory. |
| Hand Protection | Protective gloves | Two pairs of chemotherapy-rated gloves are recommended, especially when handling stock solutions. |
| Body Protection | Impervious laboratory coat or gown | Should be resistant to chemical permeation. |
| Respiratory Protection | Suitable respirator (e.g., N95) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to avoid aerosol inhalation.[3] |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[4]
Experimental Protocol: Step-by-Step Handling
-
Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as specified in the table above. This includes inner and outer gloves, a lab coat, and eye protection. A respirator should be used if handling the powder outside of a containment system.
-
Prepare the Workspace: All handling of this compound, especially weighing the solid compound and preparing stock solutions, should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[3] The work surface should be covered with absorbent, plastic-backed paper.
-
Weighing the Compound: Use a dedicated, calibrated analytical balance inside the fume hood or BSC. Handle the container with care to avoid creating dust. If any material is spilled, decontaminate the area immediately (see Decontamination section).
-
Preparing Solutions: When dissolving the compound, add the solvent slowly to the solid to avoid splashing. Clearly label all solutions with the compound name, concentration, date, and your initials.
-
Storage: Store this compound at room temperature in the continental US; however, storage conditions may vary elsewhere.[1] Always refer to the Certificate of Analysis for specific storage recommendations. For long-term storage, it is often recommended to store compounds at -20°C or -80°C.
Disposal Plan
All waste materials, including disposable PPE, contaminated absorbent paper, and empty vials, should be considered hazardous waste.
-
Solid Waste: Collect all solid waste in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
